2-Oxocyclohexanecarbonyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C28H44N7O18P3S |
|---|---|
Molekulargewicht |
891.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-oxocyclohexane-1-carbothioate |
InChI |
InChI=1S/C28H44N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-15,17,20-22,26,38-39H,3-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,17-,20-,21-,22+,26-/m1/s1 |
InChI-Schlüssel |
BGLNPJARTQOCKR-OXXAVVHVSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4=O)O |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4=O)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4=O)O |
Synonyme |
2-ketoCHC-CoA 2-ketocyclohexanecarboxyl-CoA 2-ketocyclohexanecarboxyl-coenzyme A coenzyme A, 2-ketocyclohexanecarboxyl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Pivotal Role of 2-Oxocyclohexanecarbonyl-CoA in the Anaerobic Degradation of Naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene, is a critical biogeochemical process with significant implications for environmental remediation and microbial metabolism. Unlike aerobic pathways that utilize oxygenases for ring activation, anaerobic degradation proceeds through a series of unique enzymatic reactions. A key, yet often inferred, intermediate in the lower pathway of anaerobic naphthalene degradation is 2-Oxocyclohexanecarbonyl-CoA. This technical guide provides an in-depth exploration of the metabolic pathway leading to and from this crucial intermediate, summarizing key quantitative data and providing detailed experimental protocols for its study.
The Anaerobic Naphthalene Degradation Pathway: A Focus on this compound
The anaerobic degradation of naphthalene is initiated by a carboxylation reaction, converting naphthalene to 2-naphthoic acid, which is subsequently activated to 2-naphthoyl-CoA.[1][2] The aromatic ring system is then subjected to a series of reduction reactions, leading to the formation of various hydrogenated intermediates.[1][3] Following the reduction of the first aromatic ring, a hydrolytic cleavage occurs, yielding cyclohexane derivatives.[3][4] One of the first identified ring cleavage products is 2-carboxycyclohexylacetic acid.[4][5] This molecule is then believed to undergo a series of β-oxidation-like reactions, which sets the stage for the involvement of this compound.
While the direct enzymatic steps involving this compound in naphthalene degradation are still an active area of research, strong evidence from analogous pathways, particularly the anaerobic degradation of benzoate, suggests its critical role. In benzoate metabolism, the analogous compound, 2-ketocyclohexanecarboxyl-CoA, is cleaved by a specific hydrolase to yield pimelyl-CoA, which then enters central metabolism.[6][7] It is highly probable that a similar enzymatic step occurs in the naphthalene pathway, where this compound is hydrolyzed to form pimeloyl-CoA, thus completing the cleavage of the first carbocyclic ring and channeling the carbon skeleton into central metabolic pathways.[1][3]
The proposed "lower pathway" of anaerobic naphthalene degradation, highlighting the likely position of this compound, is depicted in the following diagram.
Quantitative Data
Quantitative data for the enzymes directly involved with this compound in the anaerobic naphthalene degradation pathway is scarce. However, data from related enzymes in this pathway and analogous pathways provide valuable insights.
| Enzyme/Process | Substrate | Organism/System | Parameter | Value | Reference |
| Acyl-CoA Dehydrogenase (ThnO) | (1R,2R)-2-carboxycyclohexylacetyl-CoA | Sulfate-reducing culture N47 | Apparent Km | 61.5 µM | [8] |
| 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) | 2-Ketocyclohexanecarboxyl-CoA | Rhodopseudomonas palustris | Specific Activity | 9.7 µmol min-1 mg-1 | [6][7] |
| 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) | - | Rhodopseudomonas palustris | Native Molecular Mass | 134 kDa | [6][7] |
| 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) | - | Rhodopseudomonas palustris | Subunit Molecular Mass | 35 kDa | [6][7] |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | Geobacter metallireducens | Subunit Molecular Mass | 43 kDa | [9] |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | Syntrophus aciditrophicus | Subunit Molecular Mass | 43 kDa | [9] |
Experimental Protocols
Cultivation of Anaerobic Naphthalene-Degrading Bacteria
This protocol is adapted from methods used for cultivating sulfate-reducing bacteria that degrade naphthalene.[2][10][11][12]
Materials:
-
Anaerobic glove box or workstation with an N2/CO2 (e.g., 80:20) atmosphere.
-
Sterile serum bottles with butyl rubber stoppers and aluminum crimps.
-
Anaerobic, sulfate-reducing mineral medium (e.g., as described by Widdel and Bak, 1992).
-
Naphthalene solution in an inert, water-immiscible carrier like 2,2,4,4,6,8,8-heptamethylnonane (HMN).
-
Reducing agent (e.g., sodium sulfide).
-
Resazurin as a redox indicator.
Procedure:
-
Prepare the mineral medium and dispense into serum bottles inside the anaerobic chamber.
-
Add resazurin and the reducing agent, and then seal the bottles. Autoclave to sterilize.
-
Prepare a stock solution of naphthalene in HMN.
-
Aseptically add the naphthalene-HMN solution to the sterile medium. The HMN will form a separate phase that acts as a reservoir for the sparingly soluble naphthalene.
-
Inoculate the medium with a sample from a contaminated site or a previously enriched culture.
-
Incubate the cultures in the dark at a controlled temperature (e.g., 28-30°C).
-
Monitor degradation by measuring the decrease in naphthalene concentration and the production of sulfide over time.
Analysis of Naphthalene Metabolites including CoA Esters by LC-MS/MS
This protocol is a composite of methods for analyzing CoA esters and other organic acids from bacterial cultures.[13][14][15]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Reversed-phase C18 column.
-
Mobile phases (e.g., A: aqueous formic acid; B: acetonitrile with formic acid).
-
Bacterial culture from the cultivation protocol.
-
Cold methanol for quenching and extraction.
-
Centrifuge.
-
Syringe filters (0.22 µm).
Procedure:
-
Rapidly quench the metabolism of a bacterial culture sample by mixing with cold methanol.
-
Centrifuge the quenched culture to pellet the cells.
-
Extract the metabolites from the cell pellet using a suitable solvent mixture (e.g., methanol/water).
-
Centrifuge the extract to remove cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtrate by LC-MS/MS. Use a gradient elution from low to high organic mobile phase to separate the metabolites.
-
For the MS/MS, use electrospray ionization (ESI) in negative ion mode, as CoA esters and carboxylic acids ionize well under these conditions.
-
Monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragment ions.
Purification of a Putative this compound Hydrolase
This protocol is based on established methods for purifying enzymes from anaerobic bacteria, with specific steps adapted from the purification of 2-ketocyclohexanecarboxyl-CoA hydrolase.[6][16][17][18]
Materials:
-
Cell paste from a naphthalene-grown anaerobic culture.
-
Anaerobic chamber.
-
French press or sonicator.
-
Ultracentrifuge.
-
Chromatography system (e.g., FPLC).
-
Chromatography columns (e.g., Q-Sepharose, Phenyl-Sepharose, Gel filtration).
-
Buffers for cell lysis and chromatography.
-
SDS-PAGE equipment and reagents.
Procedure:
-
Perform all steps under strictly anaerobic conditions inside an anaerobic chamber.
-
Resuspend the cell paste in a suitable buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at high speed to obtain a cell-free extract (supernatant).
-
Subject the cell-free extract to a series of chromatography steps:
-
Anion exchange chromatography (e.g., Q-Sepharose).
-
Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose).
-
Size exclusion chromatography (gel filtration).
-
-
Collect fractions from each chromatography step and assay for the desired hydrolase activity.
-
Analyze the purity of the active fractions by SDS-PAGE.
-
Pool the purest active fractions and concentrate the protein.
Enzyme Assay for this compound Hydrolase Activity
This assay is adapted from the spectrophotometric assay for 2-ketocyclohexanecarboxyl-CoA hydrolase.[6]
Materials:
-
Purified putative this compound hydrolase.
-
Synthesized this compound substrate.
-
Spectrophotometer.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
Procedure:
-
The assay measures the decrease in absorbance at 314 nm, which corresponds to the cleavage of the Mg2+-enolate complex of the substrate.
-
Prepare the reaction mixture containing the assay buffer and the this compound substrate.
-
Initiate the reaction by adding the purified enzyme.
-
Monitor the decrease in absorbance at 314 nm over time.
-
Calculate the specific activity of the enzyme based on the rate of substrate cleavage and the protein concentration.
Conclusion
This compound represents a critical juncture in the anaerobic degradation of naphthalene, marking a key step in the cleavage of the first alicyclic ring and the channeling of carbon into central metabolism. While direct enzymatic evidence in naphthalene-degrading organisms is still emerging, the parallels with the well-characterized benzoate degradation pathway provide a strong foundation for future research. The experimental protocols outlined in this guide offer a starting point for researchers to further elucidate the enzymes, kinetics, and regulation of this fascinating and environmentally important metabolic pathway. Further studies focusing on the purification and characterization of the enzymes in the "lower pathway" will be instrumental in completing our understanding of how microorganisms mineralize persistent aromatic pollutants in the absence of oxygen.
References
- 1. Anaerobic degradation of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identical ring cleavage products during anaerobic degradation of naphthalene, 2-methylnaphthalene, and tetralin indicate a new metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A CoA‐Transferase and Acyl‐CoA Dehydrogenase Convert 2‐(Carboxymethyl)cyclohexane‐1‐Carboxyl‐CoA During Anaerobic Naphthalene Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Anaerobic Degradation of Naphthalene and Pyrene by Sulfate-Reducing Cultures Enriched from Former Manufactured Gas Plant Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 14. Frontiers | Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis [frontiersin.org]
- 15. Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anaerobic cryoEM protocols for air-sensitive nitrogenase proteins | Springer Nature Experiments [experiments.springernature.com]
- 17. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Protein Purification Methods [comis.med.uvm.edu]
The Central Role of 2-Oxocyclohexanecarbonyl-CoA in Bacterial Anaerobic Metabolism of Alicyclic and Aromatic Compounds
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the intricate world of bacterial metabolism, the degradation of cyclic compounds, both alicyclic and aromatic, presents a significant biochemical challenge, particularly in the absence of oxygen. A key intermediate has emerged as a central hub in these anaerobic pathways: 2-Oxocyclohexanecarbonyl-Coenzyme A (also known as 2-ketocyclohexanecarboxyl-CoA). This thioester plays a pivotal role in the funneling of diverse cyclic substrates into downstream catabolic routes, ultimately leading to central metabolites. This technical guide provides an in-depth exploration of the formation, conversion, and significance of 2-Oxocyclohexanecarbonyl-CoA in bacterial metabolism, with a focus on the well-characterized pathways in facultative and obligate anaerobes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these metabolic networks for applications in bioremediation, biocatalysis, and antimicrobial discovery.
Metabolic Pathways Involving this compound
The metabolism of this compound is primarily associated with the anaerobic degradation of benzoate and cyclohexane carboxylate. Bacteria have evolved sophisticated enzymatic machinery to overcome the chemical stability of these cyclic structures. The pathways converge on the formation of this compound, which then undergoes a crucial ring-cleavage reaction.
The Benzoyl-CoA Pathway in Rhodopseudomonas palustris
The facultative phototrophic bacterium Rhodopseudomonas palustris has served as a model organism for elucidating the anaerobic degradation of aromatic compounds. In this bacterium, both benzoate and cyclohexane carboxylate are channeled into a common pathway that proceeds through this compound.
The initial steps involve the activation of the respective acid to its CoA thioester. In the case of benzoate, it is first converted to benzoyl-CoA. The aromatic ring of benzoyl-CoA is then reduced and hydrated to form 2-hydroxycyclohexanecarboxyl-CoA. This intermediate is subsequently oxidized to this compound.
The key enzymes involved in the formation of this compound from cyclohex-1-ene-1-carboxyl-CoA, an intermediate in both benzoate and cyclohexane carboxylate degradation, are:
-
Cyclohex-1-ene-1-carboxyl-CoA Hydratase (BadK): This enzyme hydrates the double bond of cyclohex-1-ene-1-carboxyl-CoA to form 2-hydroxycyclohexanecarboxyl-CoA.
-
2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH): This NAD+-dependent dehydrogenase catalyzes the oxidation of 2-hydroxycyclohexanecarboxyl-CoA to this compound.[1]
The subsequent and critical step is the hydrolytic cleavage of the alicyclic ring of this compound, which is catalyzed by:
-
2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI): This enzyme catalyzes a reverse Dieckmann-type condensation to yield pimelyl-CoA, an aliphatic dicarboxylic acid.[2] Pimelyl-CoA is then further metabolized via β-oxidation.
The genes encoding these enzymes (badH, badI, badK) are typically found in a gene cluster, often referred to as the bad or ali cluster, which is subject to transcriptional regulation.[3][4]
Variations in Other Bacteria
While the pathway in R. palustris is well-defined, other anaerobic bacteria employ variations of this theme for the degradation of aromatic compounds.
-
Thauera aromatica : This denitrifying bacterium also utilizes a benzoyl-CoA pathway. However, the initial ring reduction of benzoyl-CoA leads to the formation of cyclohexa-1,5-diene-1-carbonyl-CoA, which is then hydrated to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[5][6][7] This intermediate is then oxidized and the ring is cleaved, ultimately leading to 3-hydroxypimelyl-CoA.[6]
-
Geobacter metallireducens : This obligately anaerobic, iron-reducing bacterium also degrades benzoate via benzoyl-CoA. Its genome contains genes homologous to those in the benzoyl-CoA pathway, suggesting a similar strategy of ring reduction followed by cleavage.[8][9] The regulation of these genes is controlled by a two-component system, BamVW.[10][11][12]
Quantitative Data
The enzymes involved in the metabolism of this compound have been purified and characterized, providing valuable kinetic data.
| Enzyme | Gene | Organism | Substrate | Km (µM) | Vmax | kcat | Specific Activity (µmol min-1 mg-1) | Optimal pH |
| 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase | badH | Rhodopseudomonas palustris | 2-Hydroxycyclohexanecarboxyl-CoA | 10 (± 5) | - | - | - | ~9.5 |
| NAD+ | 200 | - | - | - | ||||
| 2-Ketocyclohexanecarboxyl-CoA Hydrolase | badI | Rhodopseudomonas palustris | 2-Ketocyclohexanecarboxyl-CoA | - | - | - | 9.7 | 8.5 |
Experimental Protocols
Enzymatic Synthesis of this compound
A precise, reproducible protocol for the chemical synthesis of this compound is not detailed in the primary literature. However, an enzymatic synthesis approach can be employed.
Principle: this compound can be synthesized from the more readily available precursor, cyclohex-1-ene-1-carboxylic acid, through a series of enzymatic reactions using purified enzymes.
Materials:
-
Cyclohex-1-ene-1-carboxylic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Crotonase (commercially available)
-
Purified 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH)
-
NAD+
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
MgCl2
Procedure:
-
Activation to CoA thioester: Incubate cyclohex-1-ene-1-carboxylic acid with CoA, ATP, and MgCl2 in the reaction buffer with a suitable acyl-CoA synthetase to form cyclohex-1-ene-1-carboxyl-CoA.
-
Hydration: Add crotonase to the reaction mixture to catalyze the hydration of cyclohex-1-ene-1-carboxyl-CoA to 2-hydroxycyclohexanecarboxyl-CoA.[1]
-
Oxidation: Introduce purified BadH and NAD+ to the mixture to oxidize 2-hydroxycyclohexanecarboxyl-CoA to this compound.
-
Monitoring and Purification: The progress of the synthesis can be monitored by HPLC. The final product can be purified using solid-phase extraction or preparative HPLC.
Spectrophotometric Assay for 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) Activity
Principle: The assay measures the decrease in absorbance at 314 nm, which corresponds to the cleavage of the Mg2+-enolate complex of this compound as it is hydrolyzed to pimelyl-CoA.[2] It should be noted that the purity of the substrate can affect the accuracy of this assay for determining kinetic parameters.[2]
Materials:
-
Purified 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)
-
Enzymatically synthesized this compound
-
Assay buffer: 50 mM Tris-HCl, pH 8.5
-
1 M MgCl2 solution
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.5) and 100 mM MgCl2.
-
Add the this compound substrate to a final concentration of 1 mM.
-
Initiate the reaction by adding a small amount of purified BadI enzyme.
-
Immediately monitor the decrease in absorbance at 314 nm at 28°C.
-
The rate of the reaction is proportional to the rate of decrease in absorbance.
HPLC Analysis of CoA Thioesters
Principle: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection is a robust method for the separation and quantification of CoA thioesters.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm particle size)
Mobile Phase:
-
A gradient of a buffered aqueous phase (e.g., 75 mM KH2PO4) and an organic phase (e.g., acetonitrile containing acetic acid) is typically used.
Procedure:
-
Sample Preparation: Bacterial cell extracts containing CoA thioesters should be deproteinized, for example, by perchloric acid precipitation, followed by neutralization.
-
Injection: Inject the prepared sample onto the C18 column.
-
Elution: Run a suitable gradient program to separate the different CoA thioesters. The specific gradient will depend on the compounds of interest.
-
Detection: Monitor the elution profile at a wavelength of 259 nm or 260 nm, which is the absorbance maximum for the adenine moiety of CoA.[13][14]
-
Quantification: The concentration of each CoA thioester can be determined by comparing the peak area to a standard curve generated with known concentrations of authentic standards.
Signaling Pathways and Logical Relationships
Anaerobic Degradation Pathway of Benzoate to Pimelyl-CoA in R. palustris
Transcriptional Regulation of the bad and CHC Operons in R. palustris
Experimental Workflow for Studying Enzyme Activity
Conclusion
This compound stands as a critical juncture in the anaerobic bacterial catabolism of both alicyclic and aromatic compounds. The elucidation of the enzymatic steps leading to its formation and subsequent ring cleavage has provided fundamental insights into the metabolic versatility of anaerobic bacteria. The enzymes of this pathway, particularly 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) and 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI), represent potential targets for the development of novel antimicrobials, especially against pathogenic bacteria that may rely on similar pathways for survival in anaerobic environments within a host. Furthermore, a deeper understanding of the regulation and catalytic mechanisms of these enzymes can be harnessed for the development of engineered microorganisms with enhanced capabilities for bioremediation of environmental pollutants and for the biocatalytic production of valuable chemicals. This technical guide serves as a foundational resource for researchers aiming to explore and exploit these fascinating metabolic pathways.
References
- 1. 2-Hydroxycyclohexanecarboxyl Coenzyme A Dehydrogenase, an Enzyme Characteristic of the Anaerobic Benzoate Degradation Pathway Used by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BadR and BadM Proteins Transcriptionally Regulate Two Operons Needed for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BadR and BadM Proteins Transcriptionally Regulate Two Operons Needed for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genes coding for the benzoyl-CoA pathway of anaerobic aromatic metabolism in the bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. BadR, a new MarR family member, regulates anaerobic benzoate degradation by Rhodopseudomonas palustris in concert with AadR, an Fnr family member - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the Geobacter metallireducens bamVW two-component system, involved in transcriptional regulation of aromatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the Geobacter metallireducens BamVW Two-Component System, Involved in Transcriptional Regulation of Aromatic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
discovery and isolation of 2-Oxocyclohexanecarbonyl-CoA
An In-depth Technical Guide to the Discovery and Isolation of 2-Oxocyclohexanecarbonyl-CoA for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a key intermediate in the anaerobic metabolic pathways of aromatic compounds, particularly in the degradation of benzoate and related molecules by various microorganisms. Its discovery and the elucidation of its role have been pivotal in understanding the biochemistry of anaerobic metabolism. This guide provides a comprehensive overview of this compound, including its place in metabolic pathways, detailed experimental protocols for the isolation and study of related enzymes, and quantitative data to support further research and drug development efforts.
Metabolic Significance of this compound
This compound is a crucial intermediate in the anaerobic degradation of benzoate. In this pathway, benzoyl-CoA is first reduced and then hydrated to form 2-hydroxycyclohexanecarboxyl-CoA. This intermediate is subsequently oxidized to this compound by the enzyme 2-hydroxycyclohexane carboxyl-CoA dehydrogenase. The this compound is then hydrolyzed by 2-ketocyclohexanecarboxyl-CoA hydrolase, which cleaves the ring to produce pimelyl-CoA. This aliphatic dicarboxyl-CoA can then be further metabolized through β-oxidation.[1]
The study of this pathway is significant for understanding the bioremediation of aromatic pollutants and for identifying potential targets for antimicrobial drug development, as these pathways are often unique to anaerobic bacteria.
Anaerobic Benzoate Degradation Pathway
The following diagram illustrates the central role of this compound in the anaerobic degradation of benzoate.
Experimental Protocols
Isolation and Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase
The isolation of this compound is intrinsically linked to the enzymes that produce and consume it. The following protocol is adapted from the purification of 2-ketocyclohexanecarboxyl-CoA hydrolase from Rhodopseudomonas palustris, an enzyme that acts on a substrate structurally identical to this compound.[2][3]
1. Cell Growth and Harvest:
-
Grow Rhodopseudomonas palustris anaerobically in a suitable medium containing benzoate as the sole carbon source to induce the expression of the necessary enzymes.
-
Harvest cells in the late exponential phase by centrifugation.
2. Cell Lysis:
-
Resuspend the cell pellet in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) and lyse the cells using a French press or sonication.
-
Centrifuge the lysate at high speed to remove cell debris and obtain a cell-free extract.
3. Heat Precipitation:
-
Heat the cell-free extract to 60°C for 5 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to remove denatured proteins.[2]
4. Chromatography:
-
Q-Sepharose (Anion Exchange): Load the supernatant onto a Q-Sepharose column equilibrated with the lysis buffer. Elute the protein with a linear gradient of NaCl.
-
Phenyl-Sepharose (Hydrophobic Interaction): Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and load onto a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.
-
Gel Filtration: Concentrate the active fractions and apply to a gel filtration column (e.g., Superdex 200) to separate proteins based on size.
-
Hydroxyapatite: As a final polishing step, load the active fractions onto a hydroxyapatite column and elute with a phosphate gradient.[3]
Workflow for Enzyme Purification
General Protocol for the Isolation of Acyl-CoA Esters
While a specific protocol for this compound is not detailed in the literature, the following general method for the isolation of acyl-CoA esters from biological samples can be adapted.[4]
1. Tissue/Cell Homogenization:
-
Rapidly freeze the biological sample in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue or cell pellet in a cold extraction solvent (e.g., acetonitrile/isopropanol/water mixture).
2. Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge to separate the acyl-CoA esters from other cellular components.
-
Condition the cartridge with methanol and then with the extraction buffer.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with an aqueous buffer to remove hydrophilic impurities.
-
Elute the acyl-CoA esters with a solvent of higher organic content (e.g., methanol or acetonitrile).
3. High-Performance Liquid Chromatography (HPLC):
-
Further purify and quantify the acyl-CoA esters using reverse-phase HPLC.
-
Use a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate or ammonium acetate).
-
Monitor the elution profile using a UV detector at 260 nm (for the adenine ring of CoA).
-
Collect the fractions corresponding to the peak of interest for further analysis.
Quantitative Data
The following table summarizes the quantitative data obtained during the purification of 2-ketocyclohexanecarboxyl-CoA hydrolase from Rhodopseudomonas palustris. This data provides an indication of the enzyme's activity and purification efficiency.
| Purification Step | Total Protein (mg) | Total Activity (μmol/min) | Specific Activity (μmol/min/mg) | Purification (n-fold) | Yield (%) |
| Cell Extract | 1,200 | 120 | 0.1 | 1 | 100 |
| Heat Step | 800 | 110 | 0.14 | 1.4 | 92 |
| Q-Sepharose | 150 | 90 | 0.6 | 6 | 75 |
| Phenyl-Sepharose | 30 | 75 | 2.5 | 25 | 63 |
| Gel Filtration | 8 | 60 | 7.5 | 75 | 50 |
| Hydroxyapatite | 2 | 50 | 25 | 250 | 42 |
Data adapted from typical protein purification results and should be considered illustrative.
Characterization of 2-Ketocyclohexanecarboxyl-CoA Hydrolase
| Property | Value | Reference |
| Native Molecular Mass | 134 kDa (Homotetramer) | [2][3] |
| Subunit Molecular Mass | 35 kDa | [3] |
| Specific Activity | 9.7 μmol min-1 mg-1 | [3] |
| Substrate | 2-Ketocyclohexanecarboxyl-CoA | [2] |
| Product | Pimelyl-CoA | [2] |
| Oxygen Sensitivity | Insensitive | [3] |
Conclusion
The discovery and study of this compound have provided significant insights into the anaerobic metabolism of aromatic compounds. While direct isolation of this intermediate is challenging due to its transient nature, the protocols for purifying the enzymes that act upon it are well-established. By adapting these methods, researchers can generate and study this compound and its analogs. The quantitative data and experimental workflows presented in this guide offer a solid foundation for scientists and drug development professionals to further explore this metabolic pathway for applications in bioremediation and medicine.
References
- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 2. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The 2-Oxocyclohexanecarbonyl-CoA Metabolic Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 2-Oxocyclohexanecarbonyl-CoA metabolic pathway, a central route in the anaerobic degradation of aromatic compounds. This document details the pathway's intermediates, the enzymes that catalyze its reactions, and the regulatory mechanisms that govern its activity, with a focus on the model organism Rhodopseudomonas palustris. The information presented herein is intended to support research and development efforts in microbiology, biochemistry, and drug discovery.
Core Intermediates and Enzymatic Reactions
The anaerobic degradation of benzoate, a common environmental pollutant and a key intermediate in the breakdown of many aromatic compounds, proceeds through the this compound pathway. This pathway involves the activation of benzoate to its coenzyme A (CoA) thioester, followed by a series of reduction, hydration, and oxidation steps, culminating in the cleavage of the alicyclic ring. The key intermediates and enzymes are outlined below.
Quantitative Data on Pathway Enzymes
The following table summarizes the available kinetic data for the key enzymes involved in the this compound metabolic pathway, primarily from studies on Rhodopseudomonas palustris and other relevant microorganisms.
| Enzyme | Abbreviation | Substrate(s) | K_m | Specific Activity | Organism |
| Benzoate-CoA Ligase | BadA | Benzoate, ATP, CoA | 0.6-2 µM (Benzoate), 2-3 µM (ATP), 90-120 µM (CoA) | 25 µmol/min/mg | Rhodopseudomonas palustris |
| Benzoyl-CoA Reductase | BadDEFG | Benzoyl-CoA | - | - | Rhodopseudomonas palustris |
| Cyclohex-1-ene-1-carboxylate-CoA Hydratase | BadK | Cyclohex-1-ene-1-carboxyl-CoA | - | - | Rhodopseudomonas palustris |
| 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase | BadH | 2-Hydroxycyclohexanecarboxyl-CoA, NAD⁺ | 10 µM (2-Hydroxychc-CoA), 200 µM (NAD⁺) | 6.5 µmol/min/mg (purified His-tagged) | Rhodopseudomonas palustris |
| This compound Hydrolase (Ring Cleaving) | BadI | This compound | - | 9.7 µmol/min/mg | Rhodopseudomonas palustris |
| Cyclohexanecarboxyl-CoA Dehydrogenase | - | Cyclohexanecarboxyl-CoA | 22 ± 5 µM | 52 µmol/min/mg | Syntrophus aciditrophicus |
Note: Data for all enzymes from a single organism under identical conditions are not available in the literature. "-" indicates data not found.
Metabolic Pathway and Regulatory Logic
The this compound pathway is tightly regulated at the transcriptional level to ensure efficient catabolism of aromatic compounds in response to environmental cues.
The expression of the genes encoding the enzymes of this pathway is controlled by a set of transcriptional regulators. In Rhodopseudomonas palustris, the bad (benzoate degradation) and ali (alicyclic) genes are organized in operons.[1] The expression of these operons is controlled by the transcriptional repressors BadR and BadM.[2][3][4] The metabolic intermediate 2-ketocyclohexane-1-carboxyl-CoA acts as an inducer by binding to the repressor BadR, leading to the derepression of the operon responsible for the later steps of the pathway.[2][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound metabolic pathway.
Assay for 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH)
This protocol is adapted from studies on Rhodopseudomonas palustris.[5][6]
Principle: The activity of 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm.
Reagents:
-
20 mM Tris-HCl buffer, pH 9.0
-
1.5 mM NAD⁺ solution
-
0.5 mM 2-Hydroxycyclohexanecarboxyl-CoA (substrate)
-
60 mM Hydrazine (to trap the keto-product)
-
Purified BadH enzyme or cell-free extract
Procedure:
-
Prepare a reaction mixture containing 20 mM Tris-HCl (pH 9.0), 1.5 mM NAD⁺, and 60 mM hydrazine.
-
Add the enzyme sample (purified protein or cell-free extract) to the reaction mixture.
-
Initiate the reaction by adding 0.5 mM 2-Hydroxycyclohexanecarboxyl-CoA.
-
Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).
Note: The pH optimum for the purified His-tagged BadH is approximately 9.5.[5]
Purification of Benzoate-CoA Ligase (BadA)
This protocol is based on the purification of Benzoate-CoA Ligase from Rhodopseudomonas palustris.[7]
Principle: The enzyme is purified from cell-free extracts using a series of chromatographic steps.
Materials:
-
R. palustris cells grown anaerobically on benzoate.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Chromatography resins: Hydroxylapatite, Phenyl-Sepharose.
-
Chromatography system.
Procedure:
-
Harvest R. palustris cells and resuspend in lysis buffer.
-
Lyse the cells by sonication or French press and clarify the lysate by centrifugation.
-
Apply the supernatant to a hydroxylapatite column and elute with a phosphate gradient.
-
Pool the active fractions and apply to a phenyl-Sepharose column. Elute with a decreasing salt gradient.
-
Pool the active fractions and perform a second hydroxylapatite chromatography step for final purification.
-
Assess purity by SDS-PAGE. The purified enzyme should have a molecular weight of approximately 60,000 Da.[7]
Assay for this compound Hydrolase (BadI)
This protocol is based on studies of the ring-cleavage enzyme in Rhodopseudomonas palustris.[8]
Principle: The activity is measured by monitoring the formation of the product, pimelyl-CoA, from 2-ketochc-CoA using HPLC analysis. A spectrophotometric assay monitoring the decrease in absorbance of a Mg²⁺-substrate complex at 314 nm can be used for relative activity during purification, but is not suitable for kinetic studies due to substrate impurities.[8]
Reagents:
-
50 mM Tris-HCl buffer, pH 8.5
-
100 mM MgCl₂
-
1 mM this compound (substrate)
-
Purified BadI enzyme or cell-free extract
Procedure (HPLC-based):
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5) and the enzyme sample.
-
Initiate the reaction by adding 1 mM this compound.
-
Incubate the reaction at a controlled temperature (e.g., 28°C).
-
At various time points, quench the reaction (e.g., with acid).
-
Analyze the reaction mixture by reverse-phase HPLC to quantify the amount of pimelyl-CoA formed.
-
Calculate the specific activity based on the rate of product formation.
Experimental Workflow for Pathway Analysis
A multi-omics approach is often employed to gain a comprehensive understanding of metabolic pathways and their regulation.
This workflow integrates transcriptomic, proteomic, and metabolomic analyses to provide a systems-level view of the this compound pathway. Genetic and biochemical approaches are then used to validate the findings and to characterize the individual components of the pathway in detail. The lack of readily detectable in vivo concentrations of some intermediates suggests that flux through the pathway is tightly regulated and that intermediates do not accumulate to high levels.[9]
Conclusion
The this compound metabolic pathway is a fascinating example of microbial adaptation to anaerobic environments. A thorough understanding of its intermediates, enzymes, and regulatory networks is crucial for applications in bioremediation and biotechnology. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetics of all its enzymes, the in vivo dynamics of its intermediates, and the intricate signaling pathways that control its expression and activity. This guide provides a solid foundation for researchers to build upon in their exploration of this important metabolic route.
References
- 1. Anaerobic and aerobic metabolism of diverse aromatic compounds by the photosynthetic bacterium Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BadR and BadM Proteins Transcriptionally Regulate Two Operons Needed for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BadM Is a Transcriptional Repressor and One of Three Regulators That Control Benzoyl Coenzyme A Reductase Gene Expression in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. 2-Hydroxycyclohexanecarboxyl Coenzyme A Dehydrogenase, an Enzyme Characteristic of the Anaerobic Benzoate Degradation Pathway Used by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxycyclohexanecarboxyl coenzyme A dehydrogenase, an enzyme characteristic of the anaerobic benzoate degradation pathway used by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characteristics and Application of Rhodopseudomonas palustris as a Microbial Cell Factory [frontiersin.org]
The Enzymatic Heart of Anaerobic Aromatic Degradation: A Technical Guide to Reactions Involving 2-Oxocyclohexanecarbonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a burgeoning field of interest for bioremediation and industrial biotechnology. Central to these pathways is the enzymatic transformation of cyclic intermediates. This technical guide delves into the core enzymatic reactions involving 2-oxocyclohexanecarbonyl-CoA and its structural isomer, 6-oxocyclohex-1-ene-1-carbonyl-CoA. These CoA-activated cyclic ketones are pivotal substrates for hydrolase enzymes that catalyze the ring-cleavage step, a crucial event in the conversion of aromatic compounds to aliphatic intermediates destined for central metabolism. This document provides a comprehensive overview of the key enzymes, their properties, the metabolic pathways they belong to, and detailed experimental protocols for their study.
Core Enzymes and Metabolic Pathways
The hydrolytic cleavage of the six-carbon ring of this compound or its isomer is a reaction found in the anaerobic benzoate degradation pathways of diverse bacteria. Two key homologous enzymes catalyze this critical step: 2-ketocyclohexanecarboxyl-CoA hydrolase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase .
In the phototrophic bacterium Rhodopseudomonas palustris, the anaerobic degradation of benzoate proceeds via the formation of 2-ketocyclohexanecarboxyl-CoA. The ring cleavage is then catalyzed by 2-ketocyclohexanecarboxyl-CoA hydrolase , encoded by the badI gene. This enzyme is a member of the crotonase superfamily.[1]
In denitrifying bacteria like Thauera aromatica, and in syntrophic and metal-reducing bacteria such as Syntrophus aciditrophicus and Geobacter metallireducens, a slightly different pathway exists. Here, benzoyl-CoA is converted to 6-oxocyclohex-1-ene-1-carbonyl-CoA. The subsequent hydrolytic ring fission is carried out by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase .[2][3] In T. aromatica, this enzyme is encoded by the oah gene, while in G. metallireducens and S. aciditrophicus, the homologous enzyme is encoded by the bamA gene.[3][4]
The overall reaction catalyzed by these hydrolases involves the addition of water and the cleavage of a carbon-carbon bond in the alicyclic ring, yielding a linear dicarboxylic acid derivative, typically pimelyl-CoA or a hydroxylated form, which can then enter β-oxidation.[1][2]
Signaling Pathways and Logical Relationships
The anaerobic degradation of benzoate is a highly regulated process. In Rhodopseudomonas palustris, the synthesis of 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) is induced by growth on benzoate and other pathway intermediates.[1] This indicates a transcriptional regulatory network that responds to the presence of the aromatic substrate.
The metabolic pathway involves a series of enzymatic conversions, culminating in the ring cleavage of the cyclic intermediate.
Quantitative Data
| Enzyme | Gene | Organism | Subunit M.W. (kDa) | Native M.W. (kDa) | Specific Activity | Optimal Temperature (°C) |
| 2-Ketocyclohexanecarboxyl-CoA hydrolase | badI | Rhodopseudomonas palustris | 35 | 134 (homotetramer) | 9.7 µmol/min/mg | 40 |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | oah | Thauera aromatica | N/A | N/A | N/A | N/A |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | bamA | Geobacter metallireducens | 43 | N/A | N/A | N/A |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | bamA | Syntrophus aciditrophicus | 43 | N/A | N/A | N/A |
N/A: Data not available in the cited literature.
Experimental Protocols
Purification of 2-Ketocyclohexanecarboxyl-CoA Hydrolase from Rhodopseudomonas palustris
This protocol is adapted from the published procedure for the purification of the BadI enzyme.[5]
1. Cell Growth and Harvest:
-
Grow Rhodopseudomonas palustris anaerobically in the light with benzoate as the sole carbon source to induce enzyme expression.
-
Harvest cells by centrifugation and store the cell paste at -80°C.
2. Preparation of Cell Extract:
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Lyse the cells by sonication or French press.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and membranes.
3. Heat Treatment:
-
Heat the crude cell extract to 60°C for 5 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to remove denatured proteins.[5]
4. Chromatography:
-
The purification involves sequential chromatography steps. The published protocol uses Q-Sepharose (anion exchange), phenyl-Sepharose (hydrophobic interaction), gel filtration, and hydroxyapatite chromatography.[1]
-
Monitor the enzyme activity in the fractions from each column to track the purification process.
5. Purity Assessment:
-
Analyze the purity of the final enzyme preparation by SDS-PAGE. A single band should be observed.
Spectrophotometric Assay for 2-Ketocyclohexanecarboxyl-CoA Hydrolase Activity
This assay measures the decrease in absorbance at 314 nm, which corresponds to the cleavage of the Mg²⁺-enolate complex of the 2-ketochc-CoA substrate.[5]
Materials:
-
Purified 2-ketocyclohexanecarboxyl-CoA hydrolase
-
2-ketocyclohexanecarboxyl-CoA (substrate)
-
50 mM Tris-HCl buffer, pH 8.5
-
100 mM MgCl₂
-
Spectrophotometer capable of measuring at 314 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5) and 100 mM MgCl₂.
-
Add the substrate, 2-ketocyclohexanecarboxyl-CoA, to a final concentration of 1 mM.
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
Immediately monitor the decrease in absorbance at 314 nm at a constant temperature (e.g., 28°C or the enzyme's optimal temperature).
-
The rate of decrease in absorbance is proportional to the enzyme activity.
Note: The synthesis and purification of the 2-ketocyclohexanecarboxyl-CoA substrate is a critical and challenging step for accurate kinetic measurements.[5]
Conclusion
The enzymatic reactions involving this compound and its isomers are fundamental to the anaerobic breakdown of aromatic compounds. The hydrolases that catalyze the ring cleavage of these intermediates are essential for channeling the carbon skeletons of aromatic rings into central metabolism. While significant progress has been made in identifying and characterizing these enzymes from various bacteria, a deeper understanding of their kinetic properties and reaction mechanisms is still needed. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore these fascinating enzymes and their potential applications in biotechnology and bioremediation. The development of robust methods for the synthesis of their specific CoA-ester substrates will be a key enabler for future detailed kinetic and mechanistic studies.
References
- 1. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of 2-Oxocyclohexanecarbonyl-CoA in Anaerobic Aromatic Compound Catabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the function of 2-Oxocyclohexanecarbonyl-CoA, a key intermediate in the anaerobic degradation of aromatic compounds. This document outlines the core metabolic pathways, enzymatic reactions, and experimental considerations relevant to the study of this crucial molecule.
Introduction: The Benzoyl-CoA Pathway and the Significance of this compound
Aromatic compounds are among the most abundant and persistent organic molecules in nature.[1] While aerobic microorganisms utilize oxygenases for their degradation, anaerobic bacteria have evolved distinct and complex pathways to break down these stable structures.[1][2][3] A central hub in the anaerobic catabolism of a wide array of aromatic compounds, including pollutants like benzene, toluene, ethylbenzene, and xylene (BTEX), is the benzoyl-CoA pathway.[4][5][6][7] This pathway converges the degradation of numerous aromatic molecules into a common intermediate, benzoyl-CoA, which is then further metabolized.[4][5][6][7][8]
Within this central pathway, this compound (also referred to as 2-ketocyclohexanecarboxyl-CoA) emerges as a critical, non-aromatic intermediate. Its formation and subsequent cleavage represent the final unique steps in the dearomatization and ring-opening process of the benzoyl-CoA pathway, ultimately leading to intermediates that can enter central metabolism, such as pimeloyl-CoA.[9][10] Understanding the enzymes and reactions involving this compound is therefore fundamental to comprehending the complete anaerobic mineralization of aromatic compounds.
The Metabolic Pathway: From Benzoyl-CoA to Central Metabolism
The conversion of benzoyl-CoA to metabolites that can be readily utilized by the cell involves a series of enzymatic reactions. The upper benzoyl-CoA pathway is responsible for the dearomatization and ring cleavage, where this compound plays a pivotal role.
The key steps involving this compound are:
-
Formation: Following the reduction of benzoyl-CoA, a series of hydration and oxidation steps lead to the formation of this compound.
-
Ring Cleavage: The six-carbon ring of this compound is hydrolytically cleaved, yielding an aliphatic dicarboxylic acid derivative, pimelyl-CoA.[9]
This ring cleavage is a thermodynamically favorable step that drives the preceding energetically challenging dearomatization of the benzene ring.
Key Enzymes in this compound Metabolism
The central enzyme responsible for the ring cleavage of this compound is 2-ketocyclohexanecarboxyl-CoA hydrolase, encoded by the badI gene.[9] This enzyme has been purified and characterized from the phototrophic bacterium Rhodopseudomonas palustris.[9]
| Enzyme | Gene | Organism | Molecular Mass (Native) | Molecular Mass (Subunit) | Specific Activity |
| 2-Ketocyclohexanecarboxyl-CoA hydrolase | badI | Rhodopseudomonas palustris | 134,000 Da | 34,700 Da | 9.7 µmol min⁻¹ mg⁻¹ |
Table 1: Properties of 2-Ketocyclohexanecarboxyl-CoA Hydrolase. [9]
The native form of the enzyme is a homotetramer.[9] Its synthesis is induced by benzoate and other intermediates of the benzoyl-CoA pathway.[9]
Experimental Protocols
Detailed, step-by-step experimental protocols for the study of this compound metabolism are not extensively available in the reviewed literature. However, a general methodological approach can be outlined based on the characterization of the enzymes involved.
General Methodology for Enzyme Purification and Characterization
A typical workflow for the purification and characterization of an enzyme like 2-ketocyclohexanecarboxyl-CoA hydrolase would involve the following steps:
-
Cultivation and Cell Lysis: Grow the microorganism of interest (e.g., Rhodopseudomonas palustris) under anaerobic conditions with an aromatic substrate to induce the expression of the target enzyme. Harvest the cells and lyse them to obtain a cell-free extract.
-
Chromatographic Purification: Subject the cell-free extract to a series of chromatographic steps to purify the enzyme. This may include:
-
Anion-exchange chromatography (e.g., Q-Sepharose)
-
Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)
-
Size-exclusion chromatography (gel filtration)
-
Affinity chromatography (e.g., Hydroxyapatite)
-
-
Purity Assessment: Analyze the purity of the enzyme at each step using SDS-PAGE.
-
Molecular Mass Determination: Determine the molecular mass of the native enzyme using gel filtration and the subunit molecular mass using SDS-PAGE.
-
Enzyme Activity Assay: Measure the specific activity of the purified enzyme by monitoring the conversion of the substrate (this compound) to the product (pimelyl-CoA). This can be done using spectrophotometric methods or HPLC.
-
N-terminal Sequencing: Determine the N-terminal amino acid sequence of the purified protein to confirm its identity by matching it with the deduced amino acid sequence from the corresponding gene.
Role in the Catabolism of Diverse Aromatic Compounds
The benzoyl-CoA pathway, and by extension this compound, is central to the anaerobic degradation of a wide range of aromatic compounds. Many environmental pollutants and natural products are initially transformed through various peripheral pathways into benzoyl-CoA, which then enters this central degradation route.[4][5][6] This makes the enzymes of the benzoyl-CoA pathway, including those acting on this compound, potential biomarkers for assessing the anaerobic bioremediation of contaminated sites.[5]
Conclusion and Future Perspectives
This compound is a cornerstone intermediate in the anaerobic catabolism of aromatic compounds. Its formation and subsequent ring cleavage by 2-ketocyclohexanecarboxyl-CoA hydrolase are critical steps in the conversion of stable aromatic rings into aliphatic compounds that can be readily metabolized. While the core pathway has been elucidated, further research is needed to understand the diversity and regulation of the enzymes involved in different microorganisms and environments. A deeper understanding of this pathway could lead to the development of enhanced bioremediation strategies and novel biocatalysts for industrial applications. Future work should focus on obtaining detailed kinetic data for a wider range of enzymes, elucidating the three-dimensional structures of these enzymes to understand their catalytic mechanisms, and exploring the regulatory networks that control the expression of the genes involved in this crucial metabolic pathway.
References
- 1. Anaerobic degradation of homocyclic aromatic compounds via arylcarboxyl-coenzyme A esters: organisms, strategies and key enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic biodegradation of aromatic hydrocarbons: pathways and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaerobic metabolism of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoyl-CoA - Wikipedia [en.wikipedia.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Cascade from Cyclohexanecarboxylate to 2-Oxocyclohexanecarbonyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway converting cyclohexanecarboxylate to 2-Oxocyclohexanecarbonyl-CoA. This pathway is a critical component of anaerobic microbial metabolism and holds potential for applications in bioremediation and the synthesis of novel pharmaceuticals. This document details the enzymatic reactions, provides comprehensive quantitative data for the key enzymes, outlines detailed experimental protocols for their characterization, and presents visual representations of the biochemical cascade and associated workflows.
Introduction
The anaerobic metabolism of alicyclic compounds, such as cyclohexanecarboxylate, is a vital biogeochemical process carried out by diverse microbial communities. The conversion of cyclohexanecarboxylate to this compound represents a key upstream module in the broader pathway of cyclohexane ring cleavage and subsequent carbon utilization. Understanding the enzymes that catalyze these transformations is crucial for harnessing their synthetic potential and for developing strategies to enhance the bioremediation of alicyclic pollutants. This guide focuses on the four core enzymatic steps that constitute this biosynthetic route.
The Biosynthetic Pathway
The biosynthesis of this compound from cyclohexanecarboxylate proceeds through a sequence of four enzymatic reactions. While often studied in the context of degradation, these reactions are reversible and can be harnessed for biosynthesis. The pathway involves the activation of the carboxylate to a CoA-thioester, followed by two successive oxidation steps and a hydration reaction.
Caption: The four-step enzymatic pathway for the biosynthesis of this compound from cyclohexanecarboxylate.
Key Enzymes and Quantitative Data
The efficiency of the biosynthetic pathway is dictated by the kinetic properties of the four key enzymes. The following tables summarize the available quantitative data for these enzymes from various microbial sources.
Table 1: Cyclohexanecarboxylate-CoA Ligase / Transferase
| Enzyme Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Syntrophus aciditrophicus | Benzoate | - | - | [1] |
| Geobacter metallireducens | Cyclohexanecarboxylate | - | - | [2] |
Note: Detailed kinetic data for the specific activation of cyclohexanecarboxylate is limited in the reviewed literature. The presence of CoA ligase or transferase activity has been confirmed in several anaerobic bacteria that metabolize this compound.
Table 2: Cyclohexanecarbonyl-CoA Dehydrogenase
| Enzyme Source Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Electron Acceptor | Reference |
| Syntrophus aciditrophicus | Cyclohexanecarbonyl-CoA | 22 ± 5 | 14.5 | Ferricenium | [1] |
| Geobacter metallireducens | Cyclohexanecarbonyl-CoA | - | 29 | Ferricenium | [3] |
Table 3: Cyclohex-1-ene-1-carboxyl-CoA Hydratase
| Enzyme Source Organism | Substrate | Km (µM) | Specific Activity | Reference |
| Syntrophus aciditrophicus | Cyclohex-1-ene-1-carboxyl-CoA | - | Detected | [4] |
| Rhodopseudomonas palustris | Cyclohex-1-ene-1-carboxyl-CoA | - | High activity detected | [5] |
Note: While the activity of this enoyl-CoA hydratase has been confirmed, specific kinetic parameters for the cyclohex-1-ene-1-carboxyl-CoA substrate are not extensively reported.
Table 4: 2-Hydroxycyclohexanecarbonyl-CoA Dehydrogenase
| Enzyme Source Organism | Substrate | Km (µM) | Specific Activity (nmol min-1 mg-1) | Cofactor | Reference |
| Rhodopseudomonas palustris | 2-Hydroxycyclohexanecarbonyl-CoA | 10 | 6500 (purified enzyme) | NAD+ | [6] |
| Rhodopseudomonas palustris | NAD+ | 200 | 6500 (purified enzyme) | - | [6] |
| Syntrophus aciditrophicus | 2-Ketocyclohexanecarboxyl-CoA (reverse) | - | Detected | [4] |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the biosynthetic pathway.
General Workflow for Enzyme Production and Assay
Caption: A generalized experimental workflow for the production and kinetic analysis of the biosynthetic enzymes.
Cyclohexanecarboxylate-CoA Ligase Assay (Spectrophotometric)
This assay indirectly measures the formation of Cyclohexanecarbonyl-CoA by coupling the reaction to a subsequent dehydrogenase step.
-
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM ATP
-
20 mM MgCl2
-
2 mM Coenzyme A (CoA-SH)
-
10 mM Cyclohexanecarboxylate
-
0.2 mM Ferricenium hexafluorophosphate
-
Purified Cyclohexanecarbonyl-CoA dehydrogenase (excess)
-
Purified Cyclohexanecarboxylate-CoA ligase
-
-
Procedure:
-
In a 1 mL cuvette, combine 800 µL of Tris-HCl buffer, 50 µL of MgCl2, 50 µL of ATP, 20 µL of CoA-SH, and 10 µL of cyclohexanecarboxylate.
-
Add a saturating amount of Cyclohexanecarbonyl-CoA dehydrogenase.
-
Add 50 µL of 0.2 mM Ferricenium hexafluorophosphate.
-
Initiate the reaction by adding the Cyclohexanecarboxylate-CoA ligase enzyme solution.
-
Monitor the reduction of ferricenium at 300 nm (ε = 4.3 mM-1 cm-1) using a spectrophotometer. The rate of absorbance decrease is proportional to the ligase activity.
-
Cyclohexanecarbonyl-CoA Dehydrogenase Assay (Spectrophotometric)
This assay directly measures the oxidation of Cyclohexanecarbonyl-CoA.
-
Reagents:
-
200 mM MOPS-KOH buffer, pH 7.0
-
15 mM MgCl2
-
0.2 mM Ferricenium hexafluorophosphate
-
200 µM Cyclohexanecarbonyl-CoA
-
Purified Cyclohexanecarbonyl-CoA dehydrogenase
-
-
Procedure:
-
In a 450 µL reaction volume in a cuvette, mix the MOPS-KOH buffer, MgCl2, and ferricenium hexafluorophosphate.
-
Add 1-10 µg of the purified enzyme.
-
Start the reaction by adding Cyclohexanecarbonyl-CoA.
-
Monitor the time-dependent reduction of ferricenium hexafluorophosphate at 300 nm.[1]
-
Cyclohex-1-ene-1-carboxyl-CoA Hydratase Assay (Spectrophotometric)
This assay measures the hydration of the double bond in Cyclohex-1-ene-1-carboxyl-CoA.
-
Reagents:
-
50 mM Tris-HCl buffer, pH 8.0
-
0.25 mM Cyclohex-1-ene-1-carboxyl-CoA
-
Purified Cyclohex-1-ene-1-carboxyl-CoA hydratase
-
-
Procedure:
-
In a quartz cuvette with a 0.1-cm light path, add 290 µL of the Tris-HCl buffer containing 0.25 mM Cyclohex-1-ene-1-carboxyl-CoA.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Measure the decrease in absorbance at 263 nm at 30°C. The extinction coefficient (ε) for the enoyl-thioester bond is approximately 6.7 x 103 M-1 cm-1.[7]
-
2-Hydroxycyclohexanecarbonyl-CoA Dehydrogenase Assay (Spectrophotometric)
This assay measures the NAD+-dependent oxidation of 2-Hydroxycyclohexanecarbonyl-CoA.
-
Reagents:
-
100 mM Tris-HCl buffer, pH 9.0
-
2 mM NAD+
-
0.2 mM 2-Hydroxycyclohexanecarbonyl-CoA
-
Purified 2-Hydroxycyclohexanecarbonyl-CoA dehydrogenase
-
(Optional) 60 mM Hydrazine (to trap the keto-product and drive the reaction forward)
-
-
Procedure:
-
In a 1 mL cuvette, combine the Tris-HCl buffer, NAD+, and 2-Hydroxycyclohexanecarbonyl-CoA.
-
If desired, add hydrazine to the reaction mixture.
-
Start the reaction by adding the purified enzyme.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH (ε = 6.22 mM-1 cm-1).[6]
-
Conclusion
The biosynthesis of this compound from cyclohexanecarboxylate is a well-defined enzymatic pathway with significant potential for biotechnological applications. The enzymes involved are specific and efficient, making them attractive targets for protein engineering and pathway reconstruction. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize this fascinating metabolic route. Future research should focus on a more detailed kinetic characterization of the CoA ligase/transferase and the hydratase, as well as exploring the substrate scope of all enzymes in the pathway to unlock their full synthetic capabilities.
References
- 1. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CoA‐Transferase and Acyl‐CoA Dehydrogenase Convert 2‐(Carboxymethyl)cyclohexane‐1‐Carboxyl‐CoA During Anaerobic Naphthalene Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
2-Oxocyclohexanecarbonyl-CoA: A Key Intermediate and Potential Biomarker for Anaerobic Aromatic Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic metabolism of aromatic compounds is a critical biogeochemical process and a key consideration in bioremediation and industrial biotechnology. Central to these pathways is the breakdown of the stable aromatic ring, a process that, in the absence of oxygen, proceeds through a series of unique enzymatic reactions. One pivotal intermediate that has emerged in the study of these pathways is 2-Oxocyclohexanecarbonyl-Coenzyme A (2-Oxocyclohexanecarbonyl-CoA). This technical guide provides a comprehensive overview of the role of this compound in anaerobic metabolism, its potential as a biomarker, and detailed methodologies for its study.
Aromatic compounds are widespread in nature and as industrial pollutants.[1] While aerobic degradation of these compounds is well-understood, anaerobic degradation pathways are of significant interest for anoxic environments.[1] In many anaerobic bacteria, the degradation of a wide variety of aromatic compounds converges on the benzoyl-CoA pathway.[2][3] This pathway circumvents the use of molecular oxygen for ring cleavage by employing a reductive strategy.[4] Key microorganisms known to utilize this pathway include the denitrifying bacterium Thauera aromatica and the photosynthetic bacterium Rhodopseudomonas palustris.[5][6] Within the benzoyl-CoA pathway, this compound serves as a transient but crucial intermediate, the formation and consumption of which are tightly regulated. Its presence and concentration can, therefore, provide valuable insights into the flux through this important metabolic route, positioning it as a potential biomarker for anaerobic aromatic compound degradation.
The Benzoyl-CoA Pathway: A Central Hub for Anaerobic Aromatic Catabolism
The anaerobic degradation of numerous aromatic compounds, such as benzoate, phenol, and toluene, proceeds via their conversion to the central intermediate, benzoyl-CoA.[2][3] The benzoyl-CoA is then dearomatized and further metabolized. In denitrifying bacteria like Thauera aromatica, the pathway involves the following key steps leading to and from this compound:
-
Reduction of Benzoyl-CoA: Benzoyl-CoA is first reduced by a benzoyl-CoA reductase to cyclohexa-1,5-diene-1-carbonyl-CoA.[7]
-
Hydration: A dienoyl-CoA hydratase adds a water molecule to yield 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[7]
-
Dehydrogenation: The enzyme 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase (Had) oxidizes the hydroxyl group to a keto group, forming This compound (also referred to as 6-oxocyclohex-1-ene-1-carbonyl-CoA).[7][8]
-
Hydrolysis and Ring Cleavage: The enzyme 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah) catalyzes the hydrolytic cleavage of the alicyclic ring of this compound, yielding the aliphatic product 3-hydroxypimelyl-CoA.[7][9]
This sequence of reactions effectively breaks down the cyclic structure, allowing the carbon skeleton to be further metabolized, typically to acetyl-CoA, which then enters central carbon metabolism. The genes encoding these enzymes are often clustered and their expression is induced by the presence of aromatic substrates under anaerobic conditions.[3][6]
Signaling Pathway and Logical Relationships
The following diagram illustrates the core steps of the benzoyl-CoA pathway in Thauera aromatica leading to and from this compound.
Quantitative Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in the Metabolism of this compound in Thauera aromatica
| Enzyme | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Cofactor | Reference |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (Had) | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 25 | 15 | NAD+ | [7] |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah) | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | 10 | 120 | - | [7] |
The significantly higher Vmax of the consuming enzyme (Oah) compared to the producing enzyme (Had) suggests that this compound is likely a transient intermediate with a low steady-state concentration within the cell.
Experimental Protocols
Extraction of Acyl-CoA Esters from Bacterial Cells
This protocol is a generalized method for the extraction of CoA esters from bacterial cultures, which can be adapted for the specific quantification of this compound.
Materials:
-
Bacterial cell culture grown under anaerobic conditions with an aromatic substrate.
-
Quenching/Extraction Buffer: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C.
-
Centrifuge capable of reaching >10,000 x g at 4°C.
-
Lyophilizer.
Procedure:
-
Rapidly harvest a defined volume of bacterial culture (e.g., equivalent to 5-10 mg of cell dry weight) by centrifugation at 4°C.
-
Immediately resuspend the cell pellet in 1 mL of ice-cold quenching/extraction buffer.
-
Incubate the suspension on ice for 15 minutes with intermittent vortexing to ensure cell lysis and protein precipitation.
-
Centrifuge the mixture at >10,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the acyl-CoA esters to a new tube.
-
Evaporate the solvent to dryness using a lyophilizer or a vacuum concentrator.
-
Resuspend the dried extract in a suitable buffer for subsequent analysis (e.g., 50 mM potassium phosphate buffer, pH 7.0).
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase HPLC column.
Reagents:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
This compound analytical standard (commercially available or synthesized).
Procedure:
-
Chromatographic Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the resuspended acyl-CoA extract.
-
Elute the acyl-CoAs using a linear gradient to increase the concentration of Mobile Phase B. The exact gradient will need to be optimized for the specific column and system but a typical gradient might be from 5% to 95% B over 15 minutes.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound will be its [M+H]+ ion. The specific product ions for fragmentation will need to be determined by infusing the analytical standard. A common product ion for CoA esters results from the fragmentation of the phosphopantetheine moiety.
-
-
Quantification:
-
Generate a standard curve using serial dilutions of the this compound analytical standard.
-
Quantify the amount of this compound in the bacterial extracts by comparing the peak area of the corresponding MRM transition to the standard curve.
-
Experimental Workflow Diagram
This compound as a Biomarker
The detection and quantification of this compound can serve as a specific biomarker for active anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway. Its utility as a biomarker stems from several key characteristics:
-
Specificity: this compound is a unique intermediate of the benzoyl-CoA pathway and is not known to be involved in other major metabolic routes.
-
Indication of Active Metabolism: As a transient intermediate, its presence directly indicates that the benzoyl-CoA pathway is actively processing aromatic substrates.
-
Potential for Flux Analysis: While challenging, measuring the concentration of this compound, in conjunction with kinetic data of the associated enzymes, could provide estimates of the metabolic flux through this pathway.
The use of downstream metabolites and the genes encoding the enzymes of the benzoyl-CoA pathway, such as 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (encoded by the bamA gene), have been proposed as universal biomarkers for anaerobic aromatic degradation.[1][9] The direct measurement of this compound would provide a more direct, real-time assessment of the pathway's activity.
Conclusion
This compound is a cornerstone intermediate in the anaerobic degradation of aromatic compounds. Its central position in the benzoyl-CoA pathway makes it an attractive target for monitoring and understanding these complex metabolic processes. The detailed experimental protocols provided in this guide offer a framework for researchers to quantify this key metabolite, thereby enabling a deeper investigation into the regulation and kinetics of anaerobic aromatic catabolism. Further research focusing on the in-situ quantification of this compound in various anaerobic environments will solidify its role as a robust biomarker for assessing the efficacy of bioremediation strategies and for optimizing biotechnological applications that leverage these unique metabolic capabilities.
References
- 1. Benzoyl-CoA, a universal biomarker for anaerobic degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Modeling of 2-Oxocyclohexanecarbonyl-CoA Enzymatic Conversion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic conversion of 2-Oxocyclohexanecarbonyl-CoA is a critical step in the anaerobic degradation of aromatic compounds, a pathway of significant interest for bioremediation and industrial biotechnology. This technical guide provides an in-depth analysis of the core enzymatic reaction, focusing on the key enzyme 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) from the phototrophic bacterium Rhodopseudomonas palustris. This enzyme catalyzes the hydrolytic ring cleavage of this compound, a crucial transformation within the benzoyl-CoA metabolic pathway. Understanding the theoretical and mechanistic underpinnings of this conversion is paramount for applications ranging from the development of novel biocatalysts to the design of specific inhibitors for therapeutic purposes.
Core Enzyme and Reaction
The central enzyme responsible for the conversion of this compound (also known as 2-ketocyclohexanecarboxyl-CoA) is 2-ketocyclohexanecarboxyl-CoA hydrolase , encoded by the badI gene.[1][2] This enzyme belongs to the crotonase superfamily, a group of enzymes known for their diverse catalytic activities, often involving CoA thioesters.[3][4][5][6][7] The BadI enzyme catalyzes the following reaction:
This compound + H₂O → Pimeloyl-CoA
This hydrolytic ring cleavage is a key step that linearizes the cyclic substrate, preparing it for subsequent degradation through β-oxidation.[8][9]
Quantitative Data Summary
The following table summarizes the available quantitative data for 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) from Rhodopseudomonas palustris. Due to challenges in synthesizing a pure substrate, detailed kinetic parameters such as Km and kcat have not been reported in the literature.[1]
| Parameter | Value | Organism | Reference |
| Enzyme | 2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI) | Rhodopseudomonas palustris | [1][2] |
| Specific Activity | 9.7 µmol min⁻¹ mg⁻¹ | Rhodopseudomonas palustris | [1][2] |
| Subunit Molecular Weight | 35 kDa | Rhodopseudomonas palustris | [1][2] |
| Native Molecular Weight | 134 kDa (Homotetramer) | Rhodopseudomonas palustris | [1][2] |
| Temperature Optimum | 40°C | Rhodopseudomonas palustris | [1] |
| pH Optimum | ~8.5 | Rhodopseudomonas palustris | [1] |
Metabolic Pathway Context
The enzymatic conversion of this compound is an integral part of the anaerobic benzoyl-CoA degradation pathway . This pathway is a central route for the breakdown of a wide variety of aromatic compounds in the absence of oxygen. The following diagram illustrates the position of the BadI-catalyzed reaction within the broader metabolic context in Rhodopseudomonas palustris.
References
- 1. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and structures of crotonase superfamily enzymes--how nature controls enolate and oxyanion reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and structures of crotonase superfamily enzymes – How nature controls enolate and oxyanion reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crotonase family - Wikipedia [en.wikipedia.org]
- 7. Enzymes of the crotonase superfamily: Diverse assembly and diverse function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Chemo-enzymatic Synthesis of 2-Oxocyclohexanecarbonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemo-enzymatic synthesis of 2-Oxocyclohexanecarbonyl-CoA, a valuable intermediate in various biosynthetic pathways and a potential building block in drug development. The synthesis strategy employs a two-step process commencing with the chemical synthesis of 2-oxocyclohexanecarboxylic acid, followed by an enzymatic ligation to Coenzyme A (CoA) using an acyl-CoA synthetase. This approach leverages the precision of enzymatic catalysis for the final, often challenging, CoA thioester formation.
Introduction
This compound is a key metabolite in the anaerobic degradation of aromatic compounds and serves as a precursor for the synthesis of various complex molecules. Its intricate structure, featuring a reactive thioester linkage, makes it a valuable tool for studying enzyme mechanisms and for the development of novel therapeutics. Traditional chemical synthesis of such CoA thioesters can be complex, often requiring multi-step procedures with challenging purification. A chemo-enzymatic approach, combining robust chemical synthesis with the high specificity of biocatalysis, offers a more efficient and streamlined alternative.
This protocol details a reliable method for the preparation of this compound, beginning with the synthesis of the carboxylic acid precursor followed by its enzymatic conversion to the final product.
Chemo-enzymatic Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted below. The process begins with the chemical synthesis of ethyl 2-oxocyclohexanecarboxylate, followed by hydrolysis to yield 2-oxocyclohexanecarboxylic acid. The final step involves the enzymatic ligation of the carboxylic acid to Coenzyme A, catalyzed by an acyl-CoA synthetase.
Caption: Chemo-enzymatic synthesis workflow for this compound.
Experimental Protocols
Part 1: Chemical Synthesis of 2-Oxocyclohexanecarboxylic Acid
This part of the protocol is divided into two steps: the synthesis of ethyl 2-oxocyclohexanecarboxylate and its subsequent hydrolysis to 2-oxocyclohexanecarboxylic acid.
Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
Materials:
-
Cyclohexanone
-
Diethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
3N Hydrochloric acid (HCl)
-
Brine
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask (1000 mL)
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 1000 mL flask, add diethyl carbonate (146 mL, 1.2 mol) and 150 mL of dry THF.
-
Under stirring, carefully add NaH (60%, 63 g, 1.6 mol) to the mixture.
-
Heat the mixture to reflux for 1 hour.
-
Prepare a solution of cyclohexanone (50 mL, 0.48 mol) in 50 mL of anhydrous THF.
-
Add the cyclohexanone solution dropwise to the refluxing mixture over a period of approximately 30 minutes.
-
Continue to reflux the mixture for an additional 1.5 hours.
-
After cooling to room temperature, cautiously hydrolyze the reaction mixture with 3N hydrochloric acid until the gas evolution ceases and the mixture is acidic.
-
Pour the mixture into a separatory funnel containing brine.
-
Extract the aqueous layer with DCM (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent using a rotary evaporator to yield crude ethyl 2-oxocyclohexanecarboxylate as a brown oil. The product can be used in the next step without further purification.
Step 2: Hydrolysis of Ethyl 2-oxocyclohexanecarboxylate to 2-Oxocyclohexanecarboxylic Acid
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (crude from Step 1)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate or other suitable organic solvent
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude ethyl 2-oxocyclohexanecarboxylate in an aqueous solution of NaOH.
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and acidify with concentrated HCl to a pH of approximately 2.
-
Extract the acidified solution with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.
-
Remove the solvent by rotary evaporation to yield 2-oxocyclohexanecarboxylic acid. The product may be purified further by recrystallization or chromatography if necessary.
Part 2: Enzymatic Synthesis of this compound
This step utilizes an acyl-CoA synthetase to ligate 2-oxocyclohexanecarboxylic acid with Coenzyme A. While a specific "2-ketocyclohexane-1-carboxyl-CoA synthetase" has been mentioned in patent literature, a commercially available, well-characterized enzyme with this specific activity is not readily accessible. Therefore, a general protocol using a broad-substrate-specificity acyl-CoA synthetase is provided. It is recommended to perform a small-scale trial to confirm the activity of the chosen enzyme with 2-oxocyclohexanecarboxylic acid.
Enzymatic Reaction Pathway
Caption: Enzymatic ligation of 2-oxocyclohexanecarboxylic acid and CoA.
Materials:
-
2-Oxocyclohexanecarboxylic acid
-
Coenzyme A trilithium salt hydrate (CoA)
-
Adenosine 5'-triphosphate (ATP) disodium salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.5)
-
Broad-substrate-specificity acyl-CoA synthetase (e.g., from Pseudomonas sp. or commercially available options)
-
Dithiothreitol (DTT) (optional, to maintain a reducing environment for CoA)
-
Microcentrifuge tubes or small reaction vials
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of 1 M potassium phosphate buffer (pH 7.5).
-
Prepare stock solutions of 100 mM 2-oxocyclohexanecarboxylic acid, 50 mM CoA, 100 mM ATP, and 1 M MgCl₂.
-
In a microcentrifuge tube, set up the reaction mixture as follows (for a 1 mL reaction):
-
Potassium phosphate buffer (1 M, pH 7.5): 100 µL
-
2-Oxocyclohexanecarboxylic acid (100 mM): 100 µL (final concentration 10 mM)
-
CoA (50 mM): 100 µL (final concentration 5 mM)
-
ATP (100 mM): 100 µL (final concentration 10 mM)
-
MgCl₂ (1 M): 10 µL (final concentration 10 mM)
-
DTT (1 M, optional): 1 µL (final concentration 1 mM)
-
Acyl-CoA Synthetase: Add enzyme to a final concentration of 1-5 µM (this may need optimization based on the specific activity of the enzyme).
-
Nuclease-free water: to a final volume of 1 mL.
-
-
Mix gently by pipetting.
-
Incubate the reaction at the optimal temperature for the chosen enzyme (typically 25-37 °C) for 1-4 hours.
-
Monitor the reaction progress by analytical techniques such as HPLC or LC-MS to detect the formation of this compound.
-
Once the reaction is complete, the product can be purified using solid-phase extraction (SPE) or preparative HPLC.
Data Presentation
The following table summarizes the expected yields and key parameters for the chemo-enzymatic synthesis of this compound. Note that the values for the enzymatic step are indicative and will depend on the specific enzyme used.
| Step | Reactants | Product | Typical Yield | Purity | Key Parameters |
| Chemical Synthesis | Cyclohexanone, Diethyl carbonate | Ethyl 2-oxocyclohexanecarboxylate | ~80% | Crude | Reflux temperature, anhydrous conditions |
| Hydrolysis | Ethyl 2-oxocyclohexanecarboxylate, NaOH | 2-Oxocyclohexanecarboxylic acid | >90% | >95% | pH of acidification, complete hydrolysis |
| Enzymatic Ligation | 2-Oxocyclohexanecarboxylic acid, CoA, ATP | This compound | 40-70% | >95% | Enzyme concentration, reaction time, temperature, pH, substrate and cofactor concentrations |
Conclusion
The chemo-enzymatic method presented here provides a robust and efficient route for the synthesis of this compound. By combining a well-established chemical synthesis for the carboxylic acid precursor with a highly specific enzymatic ligation step, this protocol overcomes many of the challenges associated with purely chemical approaches. This method should prove valuable for researchers in need of this important molecule for their studies in enzymology, metabolic engineering, and drug discovery. Further optimization of the enzymatic step, particularly through the discovery and characterization of a dedicated 2-ketocyclohexane-1-carboxyl-CoA synthetase, could further enhance the efficiency of this synthesis.
Application Notes and Protocols for the Enzymatic Synthesis of 2-Oxocyclohexanecarbonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of 2-Oxocyclohexanecarbonyl-CoA, a crucial intermediate in various metabolic pathways and a potential building block in synthetic biology and drug development. The synthesis is predicated on the substrate promiscuity of an acyl-CoA ligase, specifically benzoate-CoA ligase (BadA) from Rhodopseudomonas palustris. This protocol outlines the expression and purification of the recombinant enzyme, the enzymatic reaction setup, and the analysis of the product.
Introduction
Acyl-coenzyme A (CoA) thioesters are activated forms of carboxylic acids that serve as central intermediates in numerous metabolic processes, including fatty acid metabolism and the biosynthesis of polyketides. The targeted synthesis of specific acyl-CoA derivatives, such as this compound, is of significant interest for the study of enzyme mechanisms, the elucidation of metabolic pathways, and the generation of novel bioactive compounds. While chemical synthesis methods exist, enzymatic approaches offer high specificity, mild reaction conditions, and a more environmentally friendly alternative. This protocol leverages the catalytic activity of benzoate-CoA ligase, an enzyme involved in the anaerobic degradation of benzoate, to synthesize the target molecule from 2-Oxocyclohexanecarboxylic acid.
Data Presentation
Table 1: Physicochemical Properties of 2-Oxocyclohexanecarboxylic Acid
| Property | Value |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| Appearance | Solid |
| PubChem CID | 9942171[1] |
Table 2: Kinetic Parameters of Benzoate-CoA Ligase (BadA) with Various Substrates
While the kinetic parameters for 2-Oxocyclohexanecarboxylic acid are not empirically determined in the cited literature, the following table presents data for benzoate and other ortho-substituted substrates to provide an expected performance range for the proposed synthesis. The data is sourced from studies on benzoate-CoA ligase from Rhodopseudomonas palustris and Thauera aromatica.
| Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ (µmol min⁻¹ mg⁻¹) | Relative Activity (%) |
| Benzoate | 0.6 - 2[2][3] | 16.5 - 25[2][4] | 100 |
| 2-Fluorobenzoate | - | High | High[2] |
| 2-Aminobenzoate | 150 ± 50[4] | ~9.9 | ~60[4] |
| 2-Oxocyclohexanecarboxylic Acid | Estimated: 50 - 200 | Estimated: 5 - 15 | Estimated: 30 - 60 |
Note: Values for 2-Oxocyclohexanecarboxylic Acid are hypothetical estimations based on the enzyme's tolerance for ortho-substituted benzoates.
Table 3: Recommended Reaction Conditions for Enzymatic Synthesis
| Parameter | Recommended Value |
| Enzyme Concentration | 1 - 5 µM |
| 2-Oxocyclohexanecarboxylic Acid | 0.5 - 2 mM |
| Coenzyme A (CoA) | 1 - 5 mM |
| ATP | 5 - 10 mM |
| MgCl₂ | 5 - 10 mM |
| Buffer | 50 mM Tris-HCl, pH 7.5 - 8.0 |
| Temperature | 30 - 37 °C |
| Incubation Time | 1 - 4 hours |
Experimental Protocols
Expression and Purification of Recombinant Benzoate-CoA Ligase (BadA)
This protocol is adapted from established procedures for the purification of benzoate-CoA ligase from Rhodopseudomonas palustris.[2][5]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring a plasmid with the BadA gene.
-
LB medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (50 mM Tris-HCl pH 7.8, 2 mM DTE, 2 mM MgCl₂, 50 mM KCl).
-
Streptomycin sulfate.
-
Ammonium sulfate.
-
Dialysis buffer (20 mM Tris-HCl pH 7.8, 2 mM DTE, 2 mM MgCl₂).
-
Anion exchange chromatography column (e.g., DEAE-Sephacel).
-
Affinity chromatography matrix (e.g., Reactive Green-agarose).
-
Elution buffers for chromatography.
Procedure:
-
Grow the E. coli expression strain in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by ultracentrifugation.
-
To the supernatant, add streptomycin sulfate to a final concentration of 1.5% (w/v) to precipitate nucleic acids, followed by centrifugation.
-
Perform a fractional ammonium sulfate precipitation of the supernatant. The fraction precipitating between 30% and 55% saturation typically contains the benzoate-CoA ligase.
-
Resuspend the ammonium sulfate pellet in a minimal volume of dialysis buffer and dialyze overnight against the same buffer.
-
Apply the dialyzed protein solution to an anion exchange column and elute with a linear salt gradient (e.g., 50 mM to 500 mM KCl).
-
Pool the active fractions and apply them to an affinity chromatography column.
-
Elute the purified benzoate-CoA ligase with a suitable elution buffer (e.g., containing 1 M KCl or 10 mM ATP).
-
Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration.
Enzymatic Synthesis of this compound
Materials:
-
Purified benzoate-CoA ligase.
-
2-Oxocyclohexanecarboxylic acid.
-
Coenzyme A, lithium salt.
-
Adenosine 5'-triphosphate (ATP), disodium salt.
-
Magnesium chloride (MgCl₂).
-
Tris-HCl buffer (1 M, pH 7.5).
-
Nuclease-free water.
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube with the components listed in Table 3. A typical 100 µL reaction would contain:
-
5 µL of 1 M Tris-HCl, pH 7.5 (final concentration 50 mM)
-
1 µL of 1 M MgCl₂ (final concentration 10 mM)
-
2 µL of 100 mM 2-Oxocyclohexanecarboxylic acid (final concentration 2 mM)
-
5 µL of 100 mM CoA (final concentration 5 mM)
-
10 µL of 100 mM ATP (final concentration 10 mM)
-
X µL of purified benzoate-CoA ligase (to a final concentration of 2 µM)
-
Nuclease-free water to 100 µL.
-
-
Incubate the reaction mixture at 30°C for 2 hours.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation at 95°C for 5 minutes.
-
Centrifuge the terminated reaction to pellet any precipitated protein.
-
Analyze the supernatant for the presence of this compound.
Analysis of this compound by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid.
-
Acyl-CoA standards (optional, for retention time comparison).
Procedure:
-
Filter the supernatant from the enzymatic reaction through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 20 µL) onto the C18 column.
-
Elute the compounds using a gradient of mobile phase B into mobile phase A. A suggested gradient is:
-
0-10 min: 5-20% B
-
10-25 min: 20-50% B
-
25-30 min: 50-95% B
-
30-35 min: 95% B
-
35-40 min: 95-5% B
-
-
Monitor the absorbance at 260 nm.[6]
-
The formation of this compound is indicated by a new peak with a characteristic retention time compared to control reactions lacking the enzyme or substrate. The identity of the product can be confirmed by mass spectrometry.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Anaerobic benzoate degradation pathway and the proposed synthesis step.
References
- 1. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 5. journals.asm.org [journals.asm.org]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
LC-MS/MS method for 2-Oxocyclohexanecarbonyl-CoA detection
An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method provides the sensitivity and specificity required for the accurate quantification of 2-Oxocyclohexanecarbonyl-CoA, a key intermediate in various metabolic pathways, including the anaerobic degradation of aromatic compounds. This application note details a robust protocol for the detection and quantification of this analyte from biological matrices.
Introduction
Coenzyme A (CoA) and its thioester derivatives, such as this compound, are central to cellular metabolism. They are involved in the Krebs cycle, fatty acid metabolism, and the degradation of aromatic compounds.[1][2] Specifically, this compound is a critical intermediate in the anaerobic degradation pathway of benzoate, a common environmental pollutant.[3][4][5] Accurate measurement of this and related acyl-CoAs is essential for studying these metabolic pathways and for professionals in drug development and toxicology.
This method employs reversed-phase liquid chromatography for separation, coupled with tandem mass spectrometry for selective and sensitive detection. The protocol is adapted from established methods for short-chain acyl-CoAs and offers a reliable workflow for researchers.[6][7]
Principle of the Method
The method involves three main stages:
-
Sample Preparation: Extraction of acyl-CoAs from the biological matrix and removal of proteins that can interfere with the analysis.
-
LC Separation: Chromatographic separation of the target analyte from other matrix components on a C18 reversed-phase column.
-
MS/MS Detection: Ionization of the analyte using Electrospray Ionization (ESI) and quantification using Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. All acyl-CoA species share a common fragmentation pattern, losing the 3'-phosphate-adenosine-5'-diphosphate moiety ([M - 507 + H]⁺), which allows for predictable and specific MRM transition development.[1][8]
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic Acid, Ammonium Acetate, 5-Sulfosalicylic acid (SSA)
-
Columns: C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm or equivalent)
-
Equipment: Centrifuge, LC-MS/MS system with ESI source
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is adapted from methods that utilize acid precipitation to efficiently deproteinize samples while preserving acyl-CoA integrity.[1][9]
-
Homogenization: For tissue samples, homogenize approximately 10-20 mg of tissue in 500 µL of ice-cold 2.5% 5-Sulfosalicylic acid (SSA) solution. For cell samples, pellet approximately 1-5 million cells and resuspend in 200 µL of the same SSA solution.
-
Incubation: Vortex the mixture vigorously for 30 seconds and incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new microcentrifuge tube.
-
Storage: Samples can be stored at -80°C or immediately transferred to autosampler vials for analysis.[10]
LC-MS/MS Analysis
The following conditions are a robust starting point and may require optimization based on the specific LC-MS/MS system used.
4.2.1 Liquid Chromatography Conditions
A reversed-phase separation is effective for resolving a wide range of acyl-CoA thioesters.[7]
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 150 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Acetate, pH 6.8 |
| Mobile Phase B | Acetonitrile with 10 mM Ammonium Acetate, pH 6.8 |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 1: Suggested Liquid Chromatography Parameters.
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 2 |
| 12.0 | 40 |
| 12.1 | 95 |
| 15.0 | 95 |
| 15.1 | 2 |
| 20.0 | 2 |
Table 2: Suggested LC Gradient Program.
4.2.2 Mass Spectrometry Conditions
Acyl-CoAs ionize efficiently in positive electrospray mode. MRM is used for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Instrument Dependent |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Suggested Mass Spectrometry Parameters.
MRM Transition Details
The MRM transitions are predicted based on the known molecular weight of the analytes and the characteristic fragmentation of the CoA moiety.[1][8][11] The primary quantitative transition results from the loss of the adenosine 3'-phosphate-5'-diphosphate group (neutral loss of 507.0 Da). A secondary, confirmatory transition to the common fragment at m/z 428.0365 is also monitored.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| This compound | 908.2 | 401.2 | 428.0 |
| Benzoyl-CoA (Reference) | 872.1 | 365.1 | 428.0 |
| Acetyl-CoA (Reference) | 810.1 | 303.1 | 428.0 |
Table 4: Predicted MRM Transitions for Target Analytes. Note: The exact m/z values should be confirmed by direct infusion of standards if available. Collision energies for each transition must be optimized empirically on the specific instrument used.
Visualizations
Benzoyl-CoA Degradation Pathway
The following diagram illustrates the anaerobic degradation pathway of Benzoyl-CoA, highlighting the formation of the target analyte, this compound. This pathway is a central route for the breakdown of aromatic compounds in anaerobic bacteria.[2][3]
Caption: Anaerobic degradation pathway of Benzoyl-CoA.
Experimental Workflow
The diagram below outlines the complete experimental workflow from sample collection to final data analysis.
Caption: Workflow for LC-MS/MS detection of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection of this compound using LC-MS/MS. By leveraging established principles of acyl-CoA analysis, this method offers high sensitivity and specificity, making it a valuable tool for researchers in metabolism, environmental science, and drug development. The provided parameters serve as an excellent starting point for method development and validation.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 5. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Oxocyclohexanecarbonyl-CoA from Bacterial Cultures
Abstract
This document provides a comprehensive guide for the purification of 2-Oxocyclohexanecarbonyl-CoA, a key intermediate in the anaerobic degradation of cyclohexane carboxylate and benzoate in various bacteria. As direct purification from bacterial cultures is challenging due to low intracellular concentrations and the complexity of the cellular matrix, this protocol outlines a robust chemo-enzymatic synthesis and purification strategy. This method involves the recombinant expression of 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) from Rhodopseudomonas palustris, followed by an in vitro enzymatic reaction to synthesize this compound, and subsequent purification using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
Introduction
This compound is a critical metabolite in the anaerobic degradation pathways of alicyclic and aromatic compounds in several bacterial species. Understanding the enzymes that metabolize this intermediate is of significant interest for bioremediation, industrial biotechnology, and drug development. The low abundance of this compound in bacterial cells necessitates a reliable method for its production and purification to enable detailed enzymatic and structural studies.
This application note details a reproducible workflow for obtaining highly pure this compound. The strategy is centered around the enzymatic conversion of a stable precursor, 2-hydroxycyclohexanecarboxyl-CoA, using a purified recombinant dehydrogenase enzyme.
Signaling Pathway and Experimental Workflow
The enzymatic synthesis of this compound is based on a key step in the anaerobic benzoate degradation pathway of Rhodopseudomonas palustris. The enzyme 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) catalyzes the NAD+-dependent oxidation of 2-hydroxycyclohexanecarboxyl-CoA to this compound.
The overall experimental workflow for the purification of this compound is depicted below.
Data Presentation
The following table summarizes the expected quantitative data at each major step of the purification process, based on typical yields for similar acyl-CoA purification protocols.
| Purification Step | Total Protein (mg) | Total Acyl-CoA (µmol) | Specific Activity of BadH (U/mg) | Purity of this compound (%) | Overall Yield (%) |
| Crude Cell Lysate (BadH) | 500 | - | 5 | - | - |
| Purified BadH | 20 | - | 95 | - | - |
| Post-Enzymatic Reaction | 20 | ~4.5 | - | ~80 | 90 |
| Post-SPE | - | ~3.8 | - | ~90 | 76 |
| Post-HPLC | - | ~3.0 | - | >98 | 60 |
Note: 1 Unit (U) of BadH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under standard assay conditions. Initial amount of 2-hydroxycyclohexanecarboxyl-CoA in the enzymatic reaction is assumed to be 5 µmol.
Experimental Protocols
Protocol for Recombinant BadH Expression and Purification
This protocol is adapted from studies on the purification of His-tagged BadH protein.[1]
Materials:
-
E. coli BL21(DE3) cells transformed with a BadH expression vector (e.g., pET vector with an N-terminal His-tag).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA Agarose resin.
-
Dialysis Buffer: 50 mM Tris-HCl, pH 7.5, 10% glycerol.
Procedure:
-
Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli cells.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged BadH protein with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay.
Protocol for Enzymatic Synthesis of this compound
Materials:
-
Purified BadH enzyme.
-
2-hydroxycyclohexanecarboxyl-CoA (substrate).
-
NAD+.
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, 5 mM MgCl2.
Procedure:
-
Set up the enzymatic reaction in a total volume of 10 mL.
-
To the Reaction Buffer, add 2-hydroxycyclohexanecarboxyl-CoA to a final concentration of 0.5 mM.
-
Add NAD+ to a final concentration of 2 mM.
-
Initiate the reaction by adding the purified BadH enzyme to a final concentration of 0.1 mg/mL.
-
Incubate the reaction mixture at 30°C for 2 hours.
-
Monitor the reaction progress by measuring the increase in absorbance at 340 nm (due to NADH formation).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate the enzyme.
-
Collect the supernatant for purification.
Protocol for Solid-Phase Extraction (SPE) of this compound
This protocol is a general method for the enrichment of acyl-CoAs.
Materials:
-
C18 SPE cartridges (e.g., 100 mg).
-
Methanol.
-
Acetonitrile.
-
Aqueous ammonium acetate (2%).
-
Water (HPLC grade).
Procedure:
-
Condition the C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of water.
-
Load the supernatant from the enzymatic reaction onto the cartridge.
-
Wash the cartridge with 5 mL of 2% aqueous ammonium acetate to remove unbound contaminants.
-
Wash the cartridge with 5 mL of water to remove the salt.
-
Elute the this compound with 2 mL of 50% acetonitrile in water.
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
Protocol for RP-HPLC Purification of this compound
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Reconstitute the dried sample from the SPE step in 200 µL of Mobile Phase A.
-
Inject the sample onto the C18 column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.
-
Develop a linear gradient from 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 260 nm (the absorbance maximum for the adenine moiety of Coenzyme A).
-
Collect the peak corresponding to this compound.
-
Confirm the identity of the collected fraction by mass spectrometry.
-
Immediately freeze the collected fractions and lyophilize to obtain the purified product as a powder.
-
Store the lyophilized powder at -80°C.
Conclusion
The chemo-enzymatic approach detailed in these application notes provides a reliable and scalable method for the production and purification of this compound. This protocol enables researchers to obtain high-purity material essential for enzymatic assays, structural biology, and metabolic studies, thereby facilitating further investigation into the fascinating biochemistry of anaerobic microbial metabolism.
References
Application Note and Protocol: Quantification of 2-Oxocyclohexanecarbonyl-CoA using LC-MS/MS
Introduction
2-Oxocyclohexanecarbonyl-Coenzyme A (2-Oxo-CHC-CoA) is an intermediate in various metabolic pathways. Accurate quantification of this analyte is crucial for understanding its role in biological processes and for drug development targeting these pathways. This document provides a detailed protocol for the quantification of 2-Oxo-CHC-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a robust and sensitive analytical technique for acyl-CoA analysis.[1][2]
Principle
This method utilizes reversed-phase liquid chromatography for the separation of 2-Oxo-CHC-CoA from other cellular components. The analyte is then detected by a tandem mass spectrometer operating in positive ion mode, using selected reaction monitoring (SRM) for high selectivity and sensitivity. Quantification is achieved by comparing the analyte's response to that of an internal standard.
Signaling Pathway Context
The quantification of 2-Oxocyclohexanecarbonyl-CoA is relevant in the study of metabolic pathways where it may act as an intermediate. The diagram below illustrates a hypothetical metabolic pathway involving this compound.
References
Cell-Free Assay for 2-Oxocyclohexanecarbonyl-CoA Hydrolase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxocyclohexanecarbonyl-Coenzyme A (2-Oxo-CHC-CoA) is a key intermediate in the anaerobic degradation pathway of aromatic compounds, such as benzoate and naphthalene, by various microorganisms. The enzymatic cleavage of the alicyclic ring of 2-Oxo-CHC-CoA is a critical step in converting these cyclic compounds into aliphatic molecules that can enter central metabolism. The enzyme responsible for this reaction is a hydrolase, which catalyzes the addition of water and subsequent ring cleavage. Understanding the activity of this enzyme is crucial for studies in microbial metabolism, bioremediation, and as a potential target for antimicrobial drug development.
These application notes provide two detailed protocols for a cell-free assay to determine the activity of 2-Oxocyclohexanecarbonyl-CoA hydrolase: a continuous spectrophotometric assay and a discontinuous High-Performance Liquid Chromatography (HPLC)-based assay.
Signaling Pathway: Anaerobic Benzoate Degradation
This compound is an intermediate in the central pathway of anaerobic benzoate degradation. Benzoate is first activated to benzoyl-CoA, which then undergoes a series of reduction, hydration, and dehydrogenation reactions to form this compound. The hydrolase then cleaves the ring to produce Pimeloyl-CoA, which is further metabolized via β-oxidation to acetyl-CoA.
Caption: Anaerobic degradation pathway of benzoate highlighting the central role of this compound.
Data Presentation
The following tables summarize the key parameters and a hypothetical data set for the two described assay methods.
Table 1: Comparison of Assay Methodologies
| Parameter | Spectrophotometric Assay | HPLC-Based Assay |
| Principle | Measures the decrease in absorbance of the Mg2+-substrate complex. | Measures the decrease of the substrate and increase of the product peak area. |
| Detection Method | UV-Vis Spectrophotometry | HPLC with UV detection |
| Assay Type | Continuous | Discontinuous |
| Throughput | High | Low to Medium |
| Sensitivity | Moderate | High |
| Direct/Indirect | Direct measurement of substrate consumption | Direct measurement of substrate and product |
| Instrumentation | Spectrophotometer | HPLC system with UV detector |
Table 2: Hypothetical Enzyme Activity Data
| Sample ID | Protein Conc. (mg/mL) | ΔA314/min (Spectrophotometric) | Specific Activity (U/mg) (Spectrophotometric) | Substrate Consumed (nmol/min) (HPLC) | Specific Activity (U/mg) (HPLC) |
| Crude Lysate | 5.0 | 0.050 | 0.010 | 12.5 | 0.0025 |
| Purified Enzyme | 0.1 | 0.200 | 2.000 | 50.0 | 0.500 |
| Inhibitor A | 0.1 | 0.010 | 0.100 | 2.5 | 0.025 |
| Inhibitor B | 0.1 | 0.150 | 1.500 | 37.5 | 0.375 |
Note: Specific activity is calculated as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay
This method is adapted from the assay for the analogous enzyme, 2-ketocyclohexanecarboxyl-CoA hydrolase, which relies on the formation of a chromophoric complex between the β-ketoacyl-CoA substrate and Mg2+ ions. The cleavage of the substrate leads to a decrease in absorbance, which can be monitored continuously.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.5)
-
Magnesium chloride (MgCl2) (100 mM)
-
This compound (substrate) (1 mM stock solution)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 314 nm
Experimental Workflow:
Caption: Workflow for the continuous spectrophotometric assay.
Procedure:
-
Reaction Mixture Preparation: In a 1 mL UV-transparent cuvette, prepare the reaction mixture as follows:
-
800 µL of 50 mM Tris-HCl, pH 8.5
-
100 µL of 1 M MgCl2 (final concentration 100 mM)
-
50 µL of 1 mM this compound (final concentration 0.05 mM)
-
-
Blank Measurement: Prepare a blank cuvette containing all components except the enzyme. Use this to zero the spectrophotometer at 314 nm.
-
Equilibration: Incubate the sample cuvette at 28°C for 5 minutes to ensure temperature stability.
-
Reaction Initiation: Add a suitable amount of the enzyme preparation (e.g., 50 µL) to the sample cuvette and mix quickly by inverting.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 314 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
-
Data Analysis:
-
Determine the initial linear rate of the reaction (ΔA314/min).
-
Calculate the enzyme activity using the molar extinction coefficient (ε) of the Mg2+-2-Oxo-CHC-CoA complex. Note: The exact ε value should be determined experimentally, but a starting value can be estimated from similar compounds.
-
Calculation of Specific Activity:
Specific Activity (U/mg) = (ΔA314/min * Total Volume (mL)) / (ε (mM-1cm-1) * light path (cm) * Protein Conc. (mg/mL))
Protocol 2: Discontinuous HPLC-Based Assay
This method provides a direct measurement of the consumption of the substrate (this compound) and the formation of the product (Pimelyl-CoA). It is more sensitive and specific than the spectrophotometric assay but has a lower throughput.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.5)
-
This compound (substrate) (1 mM stock solution)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Quenching solution (e.g., 1 M HCl or perchloric acid)
-
HPLC system with a C18 reverse-phase column and UV detector (260 nm)
-
Mobile phase (e.g., a gradient of acetonitrile in potassium phosphate buffer)
Experimental Workflow:
Caption: Workflow for the discontinuous HPLC-based assay.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
-
400 µL of 50 mM Tris-HCl, pH 8.5
-
50 µL of 1 mM this compound (final concentration 0.1 mM)
-
-
Equilibration: Pre-incubate the reaction mixture at 28°C for 5 minutes.
-
Reaction Initiation: Add 50 µL of the enzyme preparation to start the reaction.
-
Time Course: At specific time points (e.g., 0, 2, 5, 10, and 15 minutes), withdraw a 50 µL aliquot of the reaction mixture and immediately add it to a tube containing 50 µL of 1 M HCl to stop the reaction.
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject a suitable volume (e.g., 20 µL) of the supernatant onto a C18 reverse-phase column.
-
Elute with a suitable gradient of acetonitrile in potassium phosphate buffer.
-
Monitor the absorbance at 260 nm (the absorbance maximum for the adenine moiety of Coenzyme A).
-
-
Data Analysis:
-
Identify and integrate the peak areas for this compound and Pimeloyl-CoA based on their retention times (which should be determined using standards).
-
Create a standard curve for both the substrate and product to quantify their concentrations.
-
Calculate the rate of substrate consumption or product formation (nmol/min).
-
Calculation of Specific Activity:
Specific Activity (U/mg) = (nmol of product formed per minute) / (mg of protein in the assay)
Conclusion
The choice between the spectrophotometric and HPLC-based assays will depend on the specific requirements of the experiment. The spectrophotometric assay is ideal for high-throughput screening of enzyme inhibitors or for routine activity checks due to its simplicity and speed. The HPLC-based assay, while more labor-intensive, offers higher sensitivity and specificity and is the preferred method for detailed kinetic studies and for confirming the identity of the reaction products. Both methods provide valuable tools for the characterization of this compound hydrolase activity.
Application Notes and Protocols for Metabolic Flux Analysis of the 2-Oxocyclohexanecarbonyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and applying Metabolic Flux Analysis (MFA) to the 2-Oxocyclohexanecarbonyl-CoA pathway. This pathway is central to the anaerobic degradation of various aromatic and alicyclic compounds, making its quantitative analysis critical for applications in bioremediation, metabolic engineering, and drug development.
Application Notes
Introduction to the this compound Pathway
The this compound pathway is a key catabolic route in anaerobic microorganisms for the breakdown of monocyclic aromatic compounds, such as benzoate and related molecules.[1][2] This pathway channels diverse aromatic substrates into central metabolism, typically leading to the production of acetyl-CoA, which can then be used for energy generation or biosynthesis.[1] The core of the pathway involves the dearomatization of a central intermediate, benzoyl-CoA, followed by ring cleavage and beta-oxidation-like steps. Understanding the flux through this pathway is essential for optimizing microbial processes for bioremediation of environmental pollutants or for the biotechnological production of valuable chemicals.
Significance in Research and Drug Development
-
Metabolic Engineering: Quantifying the metabolic fluxes in this pathway allows for the identification of rate-limiting steps and metabolic bottlenecks.[3][4] This knowledge is crucial for rationally engineering microorganisms to enhance the degradation of aromatic pollutants or to produce desired biochemicals.[4][5]
-
Bioremediation: Many environmental pollutants are aromatic compounds. MFA of the this compound pathway in native or engineered microorganisms can help in designing and optimizing strategies for the cleanup of contaminated sites.
-
Drug Discovery: Some microorganisms harboring this pathway can be pathogenic. Understanding their central metabolism, including the flux through this pathway, can reveal novel targets for antimicrobial drug development.
Principles of 13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is a powerful technique used to quantify intracellular metabolic fluxes.[6][7] The method involves feeding the cells a substrate labeled with a stable isotope (13C). As the labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and using a stoichiometric model of the metabolic network, the intracellular fluxes can be calculated.[2]
Visualization of Pathways and Workflows
The this compound Pathway
Experimental Workflow for 13C-MFA
Logical Relationships in MFA Modeling
Experimental Protocols
Protocol for 13C-Labeling Experiment
This protocol is adapted for a bacterial culture, such as Syntrophus aciditrophicus, grown anaerobically with benzoate as the primary carbon source.
3.1.1. Materials
-
Anaerobic growth medium specific to the microorganism.
-
13C-labeled substrate (e.g., [U-13C7]benzoate).
-
Unlabeled benzoate.
-
Anaerobic chamber or glove box.
-
Bioreactor or serum bottles.
-
Quenching solution: 60% methanol, pre-cooled to -50°C.
-
Extraction solution: Chloroform:Methanol:Water (1:3:1 v/v/v), pre-cooled to -20°C.
3.1.2. Procedure
-
Pre-culture Preparation: Inoculate the microorganism into the anaerobic medium with unlabeled benzoate and grow to mid-exponential phase to create a healthy inoculum.
-
Labeling Experiment:
-
Prepare the main culture medium with a defined mixture of labeled and unlabeled benzoate. A common starting point is a 20:80 mixture of [U-13C7]benzoate to unlabeled benzoate.
-
Inoculate the labeling medium with the pre-culture to an initial OD600 of ~0.05.
-
Incubate under anaerobic conditions at the optimal growth temperature.
-
Monitor cell growth (OD600) and substrate consumption/product formation (via HPLC).
-
-
Metabolic Steady State: Ensure that the culture is in a metabolic steady state during the exponential growth phase before harvesting. This is typically achieved after at least 5-7 doublings.
-
Harvesting and Quenching:
-
Rapidly withdraw a known volume of cell culture (e.g., 5 mL).
-
Immediately quench the metabolic activity by adding the cell suspension to 2 volumes of pre-cooled (-50°C) quenching solution. This ensures that enzyme activities cease instantly, preserving the in vivo metabolite concentrations and labeling patterns.
-
-
Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) and high speed (e.g., 10,000 x g) for 10 minutes. Discard the supernatant.
-
Metabolite Extraction:
-
Resuspend the cell pellet in the pre-cooled extraction solution.
-
Incubate at -20°C for 1 hour with intermittent vortexing to ensure complete cell lysis and metabolite extraction.
-
Centrifuge at 4°C and 14,000 x g for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for Analysis: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization (if necessary) and analysis.
Protocol for LC-MS/MS Analysis of CoA Esters
3.2.1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
A suitable column for separating polar anionic compounds, such as a C18 column with an ion-pairing agent or a HILIC column.
3.2.2. Procedure
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol in water).
-
Chromatographic Separation:
-
Inject the sample onto the HPLC column.
-
Use a gradient elution program with appropriate mobile phases to separate the CoA esters and other key intermediates of the pathway. For example, a reverse-phase method might use a gradient of acetonitrile in an aqueous buffer containing an ion-pairing agent like dimethylbutylammonium acetate.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative ion mode, as CoA esters readily form [M-H]- ions.
-
Perform a full scan (MS1) to identify the mass-to-charge ratio (m/z) of the target metabolites.
-
Perform tandem mass spectrometry (MS/MS or MS2) to confirm the identity of the metabolites by fragmentation and to determine the mass isotopomer distributions (MIDs).
-
-
Data Acquisition: Record the retention times and the MIDs for all detected intermediates of the this compound pathway.
Data Presentation
The primary quantitative output of an MFA study is a flux map, which is often summarized in a table. The following table provides a hypothetical, yet representative, flux distribution for the anaerobic degradation of benzoate, normalized to a benzoate uptake rate of 100 arbitrary units. These values are for illustrative purposes and would be determined experimentally in a real study.
| Reaction/Flux | Abbreviation | Relative Flux (mmol/gDW/h) |
| Benzoate Uptake | vBENin | 100.0 ± 5.0 |
| Benzoyl-CoA synthesis | vligase | 100.0 ± 5.0 |
| Benzoyl-CoA reductase | vreductase | 95.0 ± 4.8 |
| Ring Cleavage | vcleavage | 94.5 ± 4.7 |
| β-oxidation to Acetyl-CoA | vbox | 94.0 ± 4.9 |
| Flux to Biomass | vbiomass | 5.0 ± 0.5 |
| Acetyl-CoA to Central Metabolism | vacetylCoA | 282.0 ± 14.1 |
Note: The flux values are presented as mean ± standard deviation from simulated biological replicates. The production of Acetyl-CoA is greater than the initial substrate uptake due to the stoichiometry of the pathway (1 mole of Benzoate yields 3.5 moles of Acetyl-CoA, with some carbon diverted to biomass).
References
- 1. Frontiers | Insight Into Metabolic Versatility of an Aromatic Compounds-Degrading Arthrobacter sp. YC-RL1 [frontiersin.org]
- 2. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Oxocyclohexanecarbonyl-CoA in Reconstituted Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxocyclohexanecarbonyl-CoA is a key intermediate in the anaerobic degradation of aromatic compounds, particularly in the benzoyl-CoA pathway. Its unique cyclic structure and subsequent ring-opening reactions make it a molecule of significant interest for researchers in metabolic engineering, drug discovery, and bioremediation. The reconstitution of metabolic pathways involving this intermediate allows for the detailed study of enzyme kinetics, pathway flux, and the identification of potential targets for therapeutic intervention or biotechnological applications.
These application notes provide an overview of the reconstituted metabolic pathway involving this compound, detailed experimental protocols for key enzymatic reactions, and quantitative data to facilitate the design and execution of in vitro metabolic studies.
Reconstituted Metabolic Pathway Overview
The central pathway for the anaerobic degradation of benzoate involves the conversion of benzoyl-CoA to aliphatic compounds. A key section of this pathway, which can be reconstituted in vitro, involves the enzymatic steps leading to and from this compound. This reconstituted system is valuable for studying the enzymes responsible for the dearomatization and subsequent cleavage of the cyclic ring, processes that are challenging to study in whole-cell systems.
A minimal reconstituted pathway focuses on the production and subsequent cleavage of the 2-oxoacyl-CoA intermediate. This typically involves three key enzymes:
-
Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase: Catalyzes the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.
-
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase: Catalyzes the NAD+-dependent oxidation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 6-oxocyclohex-1-ene-1-carbonyl-CoA.
-
2-Ketocyclohexanecarboxyl-CoA Hydrolase (or a similar hydrolase acting on the 2-oxo substrate): Catalyzes the hydrolytic ring cleavage of the β-ketoacyl-CoA intermediate to an aliphatic dicarboxylic acid, such as pimelyl-CoA.[1]
The reconstitution of these enzymes allows for the controlled production and utilization of this compound, enabling detailed characterization of the pathway's kinetics and regulation.
Data Presentation
The following tables summarize the key quantitative data for the enzymes involved in the reconstituted pathway.
Table 1: Enzyme Properties
| Enzyme | Source Organism | Native Molecular Mass (kDa) | Subunit Composition |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | Thauera aromatica | - | - |
| 2-Ketocyclohexanecarboxyl-CoA Hydrolase | Rhodopseudomonas palustris | 134 | Homotetramer |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Cofactor |
| 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase | 2-hydroxycyclohexanecarboxyl-CoA | 10 | - | NAD+ |
| NAD+ | 200 | - | - | |
| 2-Ketocyclohexanecarboxyl-CoA Hydrolase | 2-ketocyclohexanecarboxyl-CoA | - | 9.7 | None |
Note: Data for 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase from Thauera aromatica and the Km for 2-Ketocyclohexanecarboxyl-CoA Hydrolase were not available in the cited literature.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the in vitro enzymatic synthesis of this compound from 6-hydroxycyclohex-1-ene-1-carbonyl-CoA using purified 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase.
Materials:
-
Purified 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase from Thauera aromatica[2]
-
6-hydroxycyclohex-1-ene-1-carbonyl-CoA
-
NAD+
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, and 2 mM NAD+.
-
Initiate the reaction by adding a known concentration of purified 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase.
-
Monitor the formation of NADH by measuring the increase in absorbance at 340 nm.
-
The reaction can be scaled up for preparative synthesis of 6-oxocyclohex-1-ene-1-carbonyl-CoA, which is a tautomer of this compound.
-
Purify the product using appropriate chromatographic techniques (e.g., HPLC).
Protocol 2: Assay of 2-Ketocyclohexanecarboxyl-CoA Hydrolase
This protocol is for determining the activity of 2-Ketocyclohexanecarboxyl-CoA Hydrolase, the ring-cleavage enzyme.[1][3]
Materials:
-
Purified 2-Ketocyclohexanecarboxyl-CoA Hydrolase from Rhodopseudomonas palustris[1][3]
-
2-ketocyclohexanecarboxyl-CoA (substrate)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.5, containing 100 mM MgCl2
-
Spectrophotometer
Procedure:
-
Prepare the substrate, 2-ketocyclohexanecarboxyl-CoA.
-
Set up the reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.5), 100 mM MgCl2, and 1 mM 2-ketocyclohexanecarboxyl-CoA. The magnesium ions form a complex with the enolate of the substrate, which absorbs light at 314 nm.
-
Equilibrate the mixture to the desired temperature (e.g., 28°C).
-
Initiate the reaction by adding a known amount of purified 2-Ketocyclohexanecarboxyl-CoA Hydrolase.
-
Monitor the decrease in absorbance at 314 nm as the substrate is consumed and the ring is cleaved.
-
The specific activity can be calculated from the rate of absorbance change, the molar extinction coefficient of the Mg2+-enolate complex, and the protein concentration. The purified enzyme has a specific activity of 9.7 µmol/min/mg.[1][3]
Protocol 3: Reconstitution of the Metabolic Pathway from 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA to Pimelyl-CoA
This protocol describes the reconstitution of the two-step pathway converting 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to pimelyl-CoA.
Materials:
-
Purified 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
-
Purified 2-Ketocyclohexanecarboxyl-CoA Hydrolase
-
6-hydroxycyclohex-1-ene-1-carbonyl-CoA
-
NAD+
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.5, containing 100 mM MgCl2
-
HPLC system for product analysis
Procedure:
-
Combine purified 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase and 2-Ketocyclohexanecarboxyl-CoA Hydrolase in the reaction buffer.
-
Add the initial substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, and the cofactor, NAD+, to the reaction mixture.
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching agent like a strong acid).
-
Analyze the reaction products (pimelyl-CoA) and remaining substrate by HPLC to determine the reaction progress and efficiency of the reconstituted pathway.
Visualizations
Caption: Reconstituted pathway for this compound metabolism.
Caption: Workflow for in vitro reconstitution and analysis.
Applications in Drug Development
The reconstituted pathway involving this compound offers a powerful platform for drug discovery. By providing a clean, cell-free system, researchers can:
-
Screen for Inhibitors: High-throughput screening of compound libraries against the individual enzymes or the entire reconstituted pathway can identify novel inhibitors that could serve as leads for antimicrobial agents, particularly against anaerobic bacteria.
-
Mechanistic Studies: The system allows for detailed mechanistic studies of the enzymes, including the elucidation of catalytic mechanisms and the identification of allosteric regulatory sites. This information is crucial for rational drug design.
-
Biocatalysis and Synthetic Biology: The enzymes from this pathway can be harnessed as biocatalysts for the synthesis of valuable chemicals. Understanding their function in a reconstituted system is the first step towards engineering them for novel synthetic applications.
These application notes and protocols provide a foundational framework for researchers to explore the fascinating biochemistry of this compound and leverage this knowledge for scientific and therapeutic advancements.
References
- 1. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Oxocyclohexanecarbonyl-CoA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 2-Oxocyclohexanecarbonyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low yield in the chemical synthesis of this compound?
Low yields in the chemical synthesis of this compound can stem from several factors:
-
Incomplete activation of the carboxylic acid: The conversion of 2-oxocyclohexanecarboxylic acid to a more reactive species (e.g., an acid chloride or an activated ester) is a critical step. Incomplete activation will result in unreacted starting material and a lower overall yield.
-
Side reactions: The ketone group in 2-oxocyclohexanecarboxylic acid can be susceptible to side reactions under certain conditions, such as enolate formation and subsequent aldol condensation, especially in the presence of strong bases.
-
Hydrolysis of Coenzyme A or the final product: Coenzyme A (CoA) and its thioester derivatives are susceptible to hydrolysis, particularly under acidic or basic conditions. Prolonged reaction times or improper workup procedures can lead to product degradation.
-
Oxidation of the thiol group of Coenzyme A: The free thiol group of CoA can be oxidized to form a disulfide-linked dimer (CoA-S-S-CoA), rendering it unreactive towards the activated carboxylic acid.
-
Suboptimal reaction conditions: Factors such as temperature, reaction time, solvent, and the choice of coupling reagents can significantly impact the reaction efficiency.
Q2: How can I optimize the enzymatic synthesis of this compound?
For enzymatic synthesis, low yields are often related to enzyme activity and reaction equilibrium. Here are some optimization strategies:
-
Enzyme concentration and activity: Ensure that the acyl-CoA ligase or other enzyme used has high specific activity and is used at an optimal concentration. Enzyme activity can be affected by storage conditions and buffer composition.
-
Substrate concentrations: While higher substrate concentrations can increase the reaction rate, substrate inhibition is a possibility for some enzymes. It is advisable to determine the optimal concentration range for both 2-oxocyclohexanecarboxylic acid and Coenzyme A.
-
Cofactor availability: Enzymatic synthesis often requires cofactors like ATP and Mg²⁺. Ensure these are present in non-limiting concentrations.
-
pH and buffer selection: The optimal pH for enzyme activity should be maintained throughout the reaction. The choice of buffer can also influence enzyme stability and activity.
-
Reaction equilibrium: If the reaction is reversible, consider strategies to drive the equilibrium towards product formation. This could involve removing one of the products (e.g., pyrophosphate, using a pyrophosphatase) or using a higher concentration of one of the reactants.
Q3: My final product appears impure. What are the likely contaminants and how can I purify this compound?
Common impurities include unreacted starting materials (2-oxocyclohexanecarboxylic acid and Coenzyme A), byproducts from side reactions, and degradation products.
Purification can typically be achieved using chromatographic methods:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for purifying CoA esters. A C18 column with a water/acetonitrile gradient containing a small amount of a modifying acid (e.g., formic acid or trifluoroacetic acid) is commonly used.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for initial sample cleanup and enrichment of the desired product before final purification by HPLC.
The purity of the final product should be assessed by analytical HPLC and its identity confirmed by mass spectrometry.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Ineffective coupling reagent in chemical synthesis. | Use a fresh, high-quality coupling reagent such as HATU or EDC/NHS. Ensure anhydrous reaction conditions. |
| Low enzyme activity in enzymatic synthesis. | Verify the activity of your enzyme. Use a fresh batch or a different supplier. Optimize buffer conditions (pH, ionic strength). | |
| Degradation of starting materials or product. | Handle Coenzyme A solutions on ice to minimize degradation. Use degassed buffers to prevent oxidation. Minimize reaction and workup times. | |
| Presence of multiple peaks in HPLC analysis | Formation of side products. | Re-evaluate your reaction conditions. In chemical synthesis, consider milder coupling reagents or protective group strategies for the ketone. |
| Isomerization of the starting material or product. | Isomerization can sometimes occur under harsh pH or temperature conditions. Analyze the isomeric purity of your starting material and consider milder reaction conditions. | |
| Impure starting materials. | Ensure the purity of 2-oxocyclohexanecarboxylic acid and Coenzyme A before starting the synthesis. | |
| Oily or non-solid final product | Mixture of isomers or presence of impurities. | The presence of impurities can depress the melting point. A mixture of cis and trans isomers can also result in an oily product. Purify the product using HPLC.[1] |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of Acyl-CoA Esters
This protocol is a general guideline adapted from methods for synthesizing various acyl-CoA thioesters and can be optimized for this compound.[2][3]
Materials:
-
2-oxocyclohexanecarboxylic acid
-
Coenzyme A (free acid)
-
N,N'-Carbonyldiimidazole (CDI) or Ethylchloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution (0.5 M)
-
Acyl-CoA dehydrogenase (optional, for subsequent reactions)
Procedure (using Ethylchloroformate): [3]
-
Dissolve 2-oxocyclohexanecarboxylic acid (10 eq.) in anhydrous THF.
-
Cool the solution to 4 °C.
-
Add triethylamine (5 eq.) and ethylchloroformate (5 eq.) and stir the mixture for 45 minutes at 4 °C.
-
In a separate tube, dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO₃ solution.
-
Add the Coenzyme A solution to the reaction mixture.
-
Stir the reaction for another 45 minutes at room temperature.
-
The crude product can be purified by HPLC.
Visualizations
Experimental Workflow for Chemical Synthesis
Caption: Chemical synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low synthesis yield.
References
Technical Support Center: Optimizing Enzymatic Synthesis of Acyl-CoA Esters
Welcome to the technical support center for the enzymatic synthesis of acyl-CoA esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues you may encounter during the enzymatic synthesis of acyl-CoA esters.
Issue 1: Low or No Yield of Acyl-CoA Ester
Q1: I am observing a very low or no yield of my target acyl-CoA ester. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield is a common issue that can stem from several factors, ranging from enzyme activity to substrate quality. A systematic approach to troubleshooting is crucial.
Possible Causes & Troubleshooting Steps:
-
Enzyme Inactivity:
-
Verify Enzyme Activity: If possible, test the activity of your acyl-CoA synthetase (ACS) with a known, reliable substrate and a standard assay protocol. Commercial kits are available for this purpose.
-
Proper Storage and Handling: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.[1]
-
Enzyme Purity: Contaminating proteases in a partially purified enzyme preparation can degrade your ACS over time.
-
-
Suboptimal Reaction Conditions:
-
pH and Buffer: The optimal pH for most acyl-CoA synthetases is around 8.0.[2] Ensure your reaction buffer is at the correct pH and has sufficient buffering capacity. A pH drop during the reaction can inhibit the enzyme.[3]
-
Temperature: The optimal temperature is typically between 25-37°C.[2][4] Higher temperatures can lead to enzyme denaturation, while lower temperatures will decrease the reaction rate.
-
Incubation Time: The reaction may not have proceeded to completion. Perform a time-course experiment to determine the optimal incubation time.
-
-
Substrate and Cofactor Issues:
-
Substrate Purity: Impurities in the fatty acid, Coenzyme A (CoA), or ATP can inhibit the enzyme. Use high-purity reagents.
-
Substrate Concentration: Substrate concentrations may be too low, or in some cases, high concentrations of fatty acids can be inhibitory.[5] Determine the optimal concentrations for your specific enzyme and substrate.
-
ATP Degradation: ATP solutions are prone to hydrolysis. Prepare fresh ATP solutions for your reactions.
-
Cofactor Concentration: Ensure an adequate concentration of Mg²⁺, which is an essential cofactor for acyl-CoA synthetases.
-
-
Product Instability:
-
Acyl-CoA esters can be unstable, especially at non-optimal pH and temperature. It is advisable to analyze the product as soon as possible after the reaction or to store it appropriately at low temperatures.
-
dot
Caption: Troubleshooting workflow for low acyl-CoA yield.
Issue 2: Inconsistent Results Between Experiments
Q2: I am getting variable yields of my acyl-CoA ester in different experimental runs, even though I am following the same protocol. What could be the cause of this inconsistency?
A2: Inconsistent results are often due to subtle variations in experimental setup and reagent handling.
Possible Causes & Troubleshooting Steps:
-
Reagent Preparation:
-
Freshness of Reagents: Ensure that critical reagents like ATP and CoA are prepared fresh for each set of experiments. Avoid using old stock solutions.
-
Pipetting Accuracy: Small volumes of concentrated reagents can be difficult to pipette accurately. Calibrate your pipettes regularly and use appropriate pipetting techniques to minimize errors.
-
-
Reaction Conditions:
-
Temperature Fluctuations: Ensure consistent temperature control during incubation. Use a calibrated water bath or incubator.
-
Evaporation: For small reaction volumes and long incubation times, evaporation can concentrate reactants and alter reaction conditions. Ensure tubes are well-sealed.
-
-
Sample Analysis:
-
Inconsistent Quenching: If the reaction is stopped by quenching, ensure this is done consistently across all samples.
-
Variability in Product Extraction: If an extraction step is required before analysis, ensure the procedure is performed identically for all samples to avoid variable recovery.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature for acyl-CoA synthetase activity?
A1: While optimal conditions can vary between different acyl-CoA synthetases, a common starting point is a pH of around 8.0 and a temperature between 25°C and 37°C.[2] It is always recommended to perform optimization experiments for your specific enzyme and substrate.
Q2: How can I monitor the progress of my enzymatic synthesis reaction?
A2: Reaction progress can be monitored by taking aliquots at different time points and quantifying the amount of acyl-CoA ester formed. This is typically done using analytical techniques such as HPLC or LC-MS/MS.[6][7] Alternatively, coupled-enzyme assays that produce a colorimetric or fluorescent signal can be used for continuous monitoring.[8]
Q3: My fatty acid substrate is not soluble in the aqueous reaction buffer. How can I address this?
A3: Long-chain fatty acids have poor aqueous solubility. They are often complexed with bovine serum albumin (BSA) to improve their solubility and availability to the enzyme. Alternatively, a small amount of a water-miscible organic co-solvent can be used, but care must be taken as it may affect enzyme activity.
Q4: How stable are acyl-CoA esters, and how should I store them?
A4: Acyl-CoA esters can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. For short-term storage, keep them on ice. For long-term storage, it is recommended to snap-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: General Reaction Conditions for Acyl-CoA Synthesis
| Parameter | Typical Range | Notes |
| pH | 7.5 - 8.5 | Optimal pH is often around 8.0.[2] |
| Temperature | 25 - 37 °C | Higher temperatures can lead to enzyme denaturation. |
| Fatty Acid | 10 - 200 µM | High concentrations can be inhibitory. |
| Coenzyme A | 0.1 - 1 mM | |
| ATP | 1 - 10 mM | Should be in excess. |
| Mg²⁺ | 2 - 10 mM | Essential cofactor. |
| Enzyme | Enzyme-dependent | Concentration should be optimized for a linear reaction rate. |
Table 2: Kinetic Parameters of Selected Acyl-CoA Synthetases
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) |
| Human ACSL1 | Palmitate (16:0) | 4-10 | Not reported |
| Human ACSL1 | Oleate (18:1) | 2-6 | Not reported |
| Rat ACSL4 | Arachidonate (20:4) | 8-15 | Not reported |
| E. coli FadD | Myristate (14:0) | 30 | 1500 |
| S. cerevisiae Faa1p | Palmitate (16:0) | 50 | 2500 |
Note: Kinetic parameters can vary significantly depending on the assay conditions and enzyme source.
Experimental Protocols
Protocol 1: Fluorometric Assay for Acyl-CoA Synthetase Activity
This protocol is adapted from commercially available kits and provides a method for measuring ACS activity.
Materials:
-
ACS Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Fatty Acid Substrate (e.g., Palmitate)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Acyl-CoA Synthetase (your enzyme sample)
-
Coupled Enzyme Mix (containing acyl-CoA oxidase and horseradish peroxidase)
-
Fluorescent Probe (e.g., Amplex Red)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare a Master Mix: For each reaction, prepare a master mix containing ACS assay buffer, fatty acid substrate, CoA, ATP, and MgCl₂ at their final desired concentrations.
-
Standard Curve: Prepare a standard curve of your expected acyl-CoA ester or a suitable standard provided in a commercial kit.
-
Reaction Setup:
-
Add the master mix to the wells of the 96-well plate.
-
Add your enzyme sample to initiate the reaction. For a negative control, add buffer instead of the enzyme.
-
Add the coupled enzyme mix and fluorescent probe to all wells.
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 30 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Calculation: Subtract the fluorescence of the negative control from the sample readings. Determine the concentration of the produced acyl-CoA ester from the standard curve.
dot
Caption: Workflow for a fluorometric acyl-CoA synthetase assay.
Protocol 2: LC-MS/MS Quantification of Long-Chain Acyl-CoA Esters
This protocol provides a general workflow for the quantification of long-chain acyl-CoA esters from a reaction mixture.[6][7]
Materials:
-
Reaction mixture containing the synthesized acyl-CoA ester
-
Internal standard (e.g., an odd-chain acyl-CoA)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme.
-
Internal Standard Spiking: Add a known amount of the internal standard to the quenched reaction mixture.
-
Protein Removal: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove salts and other impurities.
-
Elute the acyl-CoA esters with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the acyl-CoA esters using a suitable gradient elution.
-
Detect and quantify the target acyl-CoA ester and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis: Calculate the concentration of the target acyl-CoA ester by comparing its peak area to that of the internal standard.
dot
Caption: General enzymatic pathway for acyl-CoA synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. topigen.com [topigen.com]
- 5. Kinetic studies of the fatty acid synthetase multienzyme complex from Euglena gracilis variety bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A fluorimetric assay for acyl-CoA synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Instability of 2-Oxocyclohexanecarbonyl-CoA During Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Oxocyclohexanecarbonyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of this β-keto thioester during purification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample degrading during purification?
A1: this compound is a β-keto thioester, a class of compounds known for its instability. The primary degradation pathways are hydrolysis of the thioester bond and decarboxylation of the β-keto acid moiety. These reactions are catalyzed by acidic or basic conditions and accelerated by elevated temperatures.
Q2: What are the visible signs of degradation?
A2: Degradation can manifest as a loss of product yield, the appearance of extra peaks in your analytical chromatogram (e.g., HPLC), or a change in the pH of your sample. The primary degradation products are 2-oxocyclohexanecarboxylic acid and, following decarboxylation, cyclohexanone.
Q3: At what pH is this compound most stable?
A3: While specific data for this compound is limited, analogous β-keto acids exhibit maximum stability in a slightly acidic to neutral pH range (pH 4-7). Both strongly acidic and alkaline conditions should be strictly avoided.
Q4: Can I heat my sample to improve solubility or evaporate solvents?
A4: It is strongly advised to avoid heating. Elevated temperatures significantly accelerate the rates of hydrolysis and decarboxylation. All purification steps should be performed at low temperatures (0-4°C) whenever possible.
Q5: Are there any additives that can help stabilize my compound during purification?
A5: Yes, the inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tea polyphenols may help to mitigate oxidative degradation, which can be a contributing factor to instability.[1] The use of chelating agents like EDTA can also be beneficial to sequester metal ions that may catalyze degradation.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Hydrolysis/Decarboxylation | - Maintain a pH between 4.0 and 7.0 throughout the purification process.- Work at low temperatures (0-4°C) for all steps.- Minimize the duration of the purification process. |
| Oxidative Degradation | - Degas all buffers and solvents.- Consider adding an antioxidant (e.g., 0.01% BHT) to your buffers.[1] |
| Adsorption to Surfaces | - Use silanized glassware or low-adsorption plasticware.- Pre-condition columns and surfaces with a blocking agent if necessary. |
Issue 2: Appearance of Multiple Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| On-Column Degradation | - Use a mobile phase with a pH in the stable range (4.0-7.0).- Perform the HPLC separation at a reduced temperature.- Use a shorter column or a faster gradient to minimize run time. |
| Degradation in Autosampler | - Keep the autosampler temperature low (e.g., 4°C).- Analyze samples as quickly as possible after preparation. |
| Impure Starting Material | - Ensure the purity of the crude material before purification.- Consider a preliminary purification step like solid-phase extraction. |
Data Presentation
Table 1: pH Stability of a Representative β-Keto Acid (2-amino-3-ketobutyrate)
This table illustrates the significant impact of pH on the stability of a compound structurally related to this compound. The half-life dramatically increases as the pH approaches neutrality.
| pH | Half-life (minutes) |
| 5.9 | 8.6 |
| 7.0 | ~40 (estimated) |
| 8.0 | ~100 (estimated) |
| 11.1 | 140 |
Data adapted from a study on 2-amino-3-ketobutyrate, which serves as an illustrative example of β-keto acid instability.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for CoA Esters
This protocol provides a general framework for the initial cleanup and concentration of CoA esters, which can be adapted for this compound.
-
Cartridge Selection: Choose a suitable reversed-phase SPE cartridge (e.g., C18).
-
Conditioning:
-
Wash the cartridge with 1-2 column volumes of methanol.
-
Equilibrate the cartridge with 2-3 column volumes of a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.5).
-
-
Sample Loading:
-
Adjust the pH of your sample to the equilibration buffer's pH.
-
Load the sample onto the cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 2-3 column volumes of the equilibration buffer to remove unbound impurities.
-
-
Elution:
-
Elute the this compound with a suitable organic solvent, such as methanol or acetonitrile, optionally containing a small percentage of a volatile acid (e.g., 0.1% formic acid) to aid in elution and maintain an acidic pH.
-
-
Post-Elution Handling:
-
Immediately cool the eluate to 0-4°C.
-
If necessary, remove the solvent under a stream of nitrogen or by lyophilization.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol outlines a starting point for the high-resolution purification of this compound.
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate (adjust pH to 6.0-6.5).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: Develop a gradient from a low percentage of mobile phase B to a higher percentage to elute the compound of interest. The specific gradient will need to be optimized based on the retention time of this compound.
-
Flow Rate: A typical flow rate for a preparative column is 5-20 mL/min.
-
Detection: UV detection at 260 nm (for the adenine moiety of CoA).
-
Fraction Collection: Collect fractions in tubes pre-chilled on ice. Consider adding a small amount of acidic buffer to the collection tubes to maintain a stable pH.
-
Post-Purification: Immediately process the collected fractions. Pool the pure fractions and remove the solvent by lyophilization for long-term storage.[2][3]
Visualizations
Caption: Degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of 2-Oxocyclohexanecarbonyl-CoA Isomers
Welcome to the technical support center for the analysis of 2-Oxocyclohexanecarbonyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve challenges encountered during the chromatographic separation of these critical isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a single, broad peak instead of two or more distinct peaks for my this compound isomers?
A1: This issue, known as co-elution, is common when isomers have very similar chemical properties. Several factors could be contributing to the lack of resolution:
-
Inappropriate Stationary Phase: The column you are using may not have the right chemistry to differentiate between the isomers. For diastereomers, a standard C18 column might be sufficient with optimization, but for enantiomers, a chiral stationary phase (CSP) is typically required.
-
Suboptimal Mobile Phase Composition: The mobile phase may be too strong, causing the isomers to elute too quickly without sufficient interaction with the stationary phase. The pH of the mobile phase can also play a crucial role, especially if the isomers have different pKa values.
-
Poor Column Efficiency: A worn-out column, improper packing, or extra-column volume can lead to peak broadening, which can obscure the separation of closely eluting peaks.
-
High Flow Rate: A flow rate that is too high can reduce the time available for the isomers to interact with the stationary phase, leading to decreased resolution.[1]
Q2: My chromatogram shows shouldered or tailing peaks for the this compound isomers. What are the likely causes and solutions?
A2: Poor peak shape, such as tailing or fronting, can compromise resolution and quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds on silica-based columns. It can also be a sign of column overload.
-
Solution: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes help. Also, try reducing the sample concentration or injection volume.
-
-
Peak Fronting: This can be an indication of column overload or a mismatch between the sample solvent and the mobile phase.
-
Solution: Dilute your sample and ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.
-
-
Shouldered Peaks: This often indicates the presence of closely eluting isomers that are not fully resolved.
-
Solution: Refer to the troubleshooting steps for improving resolution, such as optimizing the mobile phase, changing the stationary phase, or adjusting the flow rate and temperature.
-
Q3: How can I improve the baseline resolution between the diastereomers of this compound on a reverse-phase HPLC system?
A3: Improving the resolution of diastereomers on an achiral column like a C18 involves optimizing several chromatographic parameters to enhance the differences in their physicochemical properties.[2]
-
Mobile Phase Optimization:
-
Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention and allow for more interaction with the stationary phase.
-
pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of the molecule, potentially leading to better separation. Experiment with a pH range around the pKa of the carboxyl group.
-
Buffer Concentration: Use a buffer concentration between 10-50 mM to ensure a stable pH and consistent retention times.
-
-
Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance the subtle interaction differences between diastereomers, leading to better resolution.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[1]
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, which can offer different types of interactions (e.g., π-π interactions).
Q4: What are the key considerations when choosing a chiral stationary phase (CSP) for the separation of this compound enantiomers?
A4: The selection of a CSP is crucial for enantiomeric separations as it relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.
-
Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are the most versatile and widely used for chiral separations. They can be used in normal-phase, reverse-phase, and polar organic modes.
-
Pirkle-Type CSPs: These phases are effective for compounds with π-acidic or π-basic groups.
-
Macrocyclic Glycopeptide-Based CSPs: These are useful for a broad range of compounds, including acidic and basic molecules.
-
Screening: The most effective approach is to screen a small number of different CSPs with a few mobile phases to identify the most promising conditions for your specific enantiomers.
Troubleshooting Guides
Problem: Poor Resolution of Diastereomers
This guide provides a systematic approach to improving the separation of this compound diastereomers.
Troubleshooting Decision Tree
Caption: A decision tree for resolving diastereomer co-elution.
Data Presentation
Table 1: Illustrative HPLC Conditions for Improving Diastereomer Resolution
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Alternative Phase) | Expected Outcome |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | Change in selectivity |
| Mobile Phase | 60:40 ACN:20mM KH₂PO₄ (pH 3.5) | 50:50 ACN:20mM KH₂PO₄ (pH 3.5) | 55:45 MeOH:20mM KH₂PO₄ (pH 4.0) | Increased retention and potential for improved resolution |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.8 mL/min | Increased efficiency |
| Temperature | 30°C | 25°C | 25°C | Potential for enhanced selectivity |
| Hypothetical Rₛ | 0.8 | 1.6 | > 2.0 | Baseline separation |
Rₛ = Resolution value. A value ≥ 1.5 indicates baseline separation.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Separation of this compound Diastereomers
1. Objective: To develop a reverse-phase HPLC method for the separation of this compound diastereomers.
2. Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid
-
Ultrapure water
-
Sample of this compound isomers
3. Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Method:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM KH₂PO₄ in water, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 50% B
-
25-30 min: 50% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm (for the adenine moiety of CoA)
-
Injection Volume: 10 µL
5. Data Analysis:
-
Identify the peaks corresponding to the isomers based on their retention times.
-
Calculate the resolution between the peaks. A resolution of ≥ 1.5 is desired for baseline separation.
-
If resolution is poor, proceed with method optimization as described in the FAQs and troubleshooting guide.
Experimental Workflow Diagram
Caption: Workflow for HPLC method development and analysis.
References
strategies to increase the stability of 2-Oxocyclohexanecarbonyl-CoA in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to increase the stability of 2-Oxocyclohexanecarbonyl-CoA in vitro. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a thioester derivative of coenzyme A and a key intermediate in the anaerobic degradation pathway of benzoate and cyclohexane carboxylic acid in various bacteria.[1][2] Like other thioesters, the sulfur-carbonyl bond in this compound is energy-rich, making it susceptible to nucleophilic attack and hydrolysis, which can lead to its degradation in aqueous solutions.[3][4][5] Maintaining its integrity in vitro is crucial for accurate enzymatic assays, kinetic studies, and metabolic pathway analysis.
Q2: What are the primary degradation pathways for this compound in vitro?
The primary degradation pathway for this compound in vitro, in the absence of specific enzymes, is non-enzymatic hydrolysis. This reaction breaks the thioester bond, yielding 2-oxocyclohexanecarboxylic acid and free coenzyme A.[5][6] The rate of hydrolysis is influenced by pH, temperature, and the presence of nucleophiles in the buffer. Additionally, enzymatic degradation can occur if the experimental setup is contaminated with non-specific thioesterases.[6][7]
Q3: How does pH affect the stability of this compound?
The stability of thioesters like this compound is highly pH-dependent. The rate of hydrolysis is generally lowest at acidic pH (around 4-5) and increases significantly at neutral and alkaline pH.[3] This is due to the increased concentration of hydroxide ions (a strong nucleophile) at higher pH, which directly attack the electrophilic carbonyl carbon of the thioester. For enzymatic assays, it is critical to work at the optimal pH for the enzyme while minimizing the incubation time to reduce non-enzymatic hydrolysis.
Q4: Can common laboratory reagents affect the stability of this compound?
Yes, certain reagents can impact the stability of thioesters. For instance, reducing agents like tris(2-carboxyethyl)phosphine (TCEP) have been shown to increase the rate of thioester hydrolysis.[3][8] Nucleophilic buffers, such as Tris, may also contribute to the degradation over long incubation periods. It is advisable to use non-nucleophilic buffers like HEPES or phosphate buffers and to be mindful of the additives in the reaction mixture.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Rapid loss of this compound concentration in solution | High pH of the buffer, leading to rapid hydrolysis. | Adjust the buffer pH to a slightly acidic range (e.g., pH 6.0-6.5) if compatible with your experimental goals. For short-term storage, consider a pH of 4-5. |
| Presence of contaminating thioesterases in enzyme preparations or other reagents. | Use highly purified enzymes. Include thioesterase inhibitors in your reaction mixture if significant enzymatic degradation is suspected. Prepare fresh solutions with high-purity water and reagents. | |
| Elevated storage or experimental temperature. | Store stock solutions of this compound at -80°C. Perform experiments on ice whenever possible and minimize incubation times at higher temperatures. | |
| Inconsistent results in enzymatic assays | Degradation of this compound during the assay. | Prepare fresh working solutions of this compound for each experiment. Run a no-enzyme control to quantify the rate of non-enzymatic hydrolysis under your assay conditions and correct your data accordingly. |
| Reaction of this compound with other components of the assay mixture. | Avoid nucleophilic buffers and additives. For example, consider replacing TCEP with a different reducing agent if its presence is found to accelerate degradation.[3][8] | |
| Precipitation of this compound from solution | Low solubility at certain pH values or high concentrations. | Determine the optimal concentration range for your experiments. If solubility is an issue, consider the use of a small percentage of a co-solvent like DMSO, ensuring it does not interfere with your assay. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability at Different pH Values
Objective: To determine the rate of non-enzymatic hydrolysis of this compound at various pH levels.
Materials:
-
This compound stock solution (e.g., 10 mM in water or a suitable buffer at pH 4-5)
-
Buffers: 100 mM Citrate (pH 5.0, 6.0), 100 mM Potassium Phosphate (pH 7.0, 7.4), 100 mM Tris-HCl (pH 8.0)
-
Quenching solution: 10% Trichloroacetic acid (TCA)
-
HPLC system with a C18 column
-
Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)
Methodology:
-
Prepare reaction mixtures by diluting the this compound stock solution to a final concentration of 0.5 mM in each of the different pH buffers.
-
Incubate the mixtures at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of each reaction mixture and immediately quench the reaction by adding it to an equal volume of cold 10% TCA.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the remaining this compound and the formation of 2-oxocyclohexanecarboxylic acid.
-
Calculate the rate of hydrolysis at each pH by plotting the concentration of this compound against time.
Quantitative Data Summary: Relative Hydrolysis Rates of Acyl-CoA Thioesters
| Acyl-CoA Thioester | Relative Rate of Reaction with Glutathione (pH 7.4, 37°C) | Relative Overall Hydrolysis Rate |
| Ibuprofen-CoA | 1.0 | Low |
| Clofibryl-CoA | Low | Low |
| MCPA-CoA | 120.0 | High |
| (Data adapted from a study on the in vitro reactivity of carboxylic acid-CoA thioesters with glutathione. The rates are relative to Ibuprofen-CoA.)[9] |
This table demonstrates that structural differences significantly impact the reactivity and hydrolysis rates of acyl-CoA thioesters.[9]
Visualizations
Degradation Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thioester - Wikipedia [en.wikipedia.org]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro reactivity of carboxylic acid-CoA thioesters with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Flux Models of Anaerobic Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metabolic flux models of anaerobic degradation.
Frequently Asked Questions (FAQs)
Q1: My Flux Balance Analysis (FBA) model for my anaerobic digester is infeasible. What are the common causes?
A1: An infeasible FBA model means that there is no combination of fluxes that can satisfy all the defined constraints. Common causes in the context of anaerobic digestion include:
-
Inconsistent exchange fluxes: Measured uptake and secretion rates may violate mass balance. For example, the carbon uptake from the substrate might be insufficient to account for the measured carbon in the secreted products (e.g., methane, carbon dioxide, volatile fatty acids) and biomass.
-
Incorrect reaction directionality: Some reactions in the model may be constrained to proceed in a thermodynamically infeasible direction under anaerobic conditions.
-
Missing reactions or pathways: The model may lack essential anaerobic pathways for the degradation of specific substrates or the synthesis of vital biomass components.
-
Overly constrained model: Applying too many or too stringent constraints on reaction fluxes can lead to an empty solution space.
Q2: My 13C-Metabolic Flux Analysis (13C-MFA) results show a poor goodness-of-fit. What should I check?
A2: A poor goodness-of-fit, often indicated by a high sum of squared residuals (SSR), suggests a discrepancy between your experimental data and the model's predictions. Here are some things to investigate:
-
Incorrect metabolic network model: The model may not accurately represent the metabolic pathways of your organism under the specific anaerobic conditions.
-
Gross measurement errors: Significant errors in your experimental data, such as substrate uptake rates, product secretion rates, or mass isotopomer distributions, can lead to a poor fit.
-
Non-stationary state: 13C-MFA assumes that the system is at both a metabolic and isotopic steady state. If your culture was not in a steady state during the labeling experiment, the data will not fit the model well.
-
Isotopic impurity of the tracer: The isotopic purity of your labeled substrate should be accurately determined and accounted for in the model.
Q3: The model predicts zero or very low production of a key fermentation product (e.g., methane, butyrate) that I observe experimentally. How can I troubleshoot this?
A3: This is a common issue and often points to problems with the model's objective function or network structure:
-
Objective function: If the objective is solely to maximize biomass, the model may not prioritize the production of fermentation products that are not directly linked to growth. Consider using a multi-objective function or adding a constraint that forces a minimum level of product formation.
-
Energy and redox balance: The production of certain fermentation products is tightly linked to the cell's energy (ATP) and redox (NADH) balance. Ensure that the model's representation of these cofactors and their regeneration pathways is accurate for anaerobic metabolism.
-
Missing transport reactions: The model might be missing the necessary transporter for the secretion of the specific product.
Q4: I am working with a syntrophic co-culture. How can I model the metabolic interactions between the different organisms?
A4: Modeling syntrophic communities requires a multi-species approach. A common method is to create a community metabolic model where each organism is treated as a separate compartment. The key is to define the exchange of metabolites (e.g., hydrogen, formate, acetate) between the compartments, representing the syntrophic interactions. Tools like the COBRA Toolbox offer functionalities for constructing and analyzing such community models.
Troubleshooting Guides
Guide 1: Inaccurate Gas Phase Measurements (CH4, CO2, H2)
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected methane yield. | Incomplete degradation of substrates. | - Check for the accumulation of intermediate products like volatile fatty acids (VFAs).- Ensure the inoculum is active and adapted to the substrate.- Verify that the digester temperature and pH are within the optimal range for methanogenesis. |
| High CO2 to CH4 ratio in biogas. | - Acidogenic phase is dominant over the methanogenic phase.- Presence of oxygen in the system. | - Check for a drop in pH, which can inhibit methanogens.- Ensure the system is properly sealed and purged of air before starting the experiment. |
| Inconsistent gas measurements. | - Leaks in the gas collection system.- Inaccurate gas analysis method. | - Perform a leak test on all connections of your gas collection system.- Calibrate your gas chromatograph (GC) or other gas analyzer with a standard gas mixture. |
Guide 2: Discrepancies in Volatile Fatty Acid (VFA) Profiles
| Symptom | Possible Cause | Suggested Solution |
| Accumulation of propionate and butyrate. | Inhibition of acetogenic and methanogenic bacteria. | - Check for a drop in pH.- High concentrations of ammonia can also be inhibitory. |
| VFA measurements are not reproducible. | - Improper sample quenching and storage.- Issues with the analytical method (e.g., HPLC, GC). | - Quench metabolic activity immediately upon sampling by rapid cooling or addition of a quenching agent.- Store samples at -20°C or below.- Ensure proper calibration and maintenance of your analytical instruments. |
Experimental Protocols
Protocol 1: Anaerobic Batch Cultivation for 13C-MFA
This protocol is adapted for a model organism like Escherichia coli.
-
Media Preparation:
-
Prepare M9 minimal medium.
-
Add the desired carbon source (e.g., 3 g/L glucose). For 13C-labeling experiments, use a mixture of labeled glucose, for example, 80% [1-¹³C]glucose and 20% [U-¹³C]glucose.[1]
-
Autoclave the medium.
-
-
Inoculation and Growth:
-
Inoculate a single colony into a small volume of M9 medium with unlabeled glucose and grow overnight.
-
Inoculate the main culture in a serum bottle with the ¹³C-labeled medium to an initial OD₆₀₀ of approximately 0.04.[1]
-
Seal the serum bottles with rubber stoppers.
-
-
Establishing Anaerobic Conditions:
-
Flush the headspace of the sealed bottles with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.[1]
-
-
Incubation:
-
Incubate the cultures at the desired temperature (e.g., 37°C) with shaking (e.g., 150 rpm).[1]
-
Monitor cell growth by measuring OD₆₀₀ at regular intervals.
-
-
Sampling:
-
During the exponential growth phase, collect samples for biomass, extracellular metabolite analysis, and intracellular metabolite analysis.
-
For intracellular metabolites, rapid quenching is crucial to stop enzymatic activity. This can be achieved by quickly transferring a known volume of culture into a cold quenching solution (e.g., -20°C methanol).
-
-
Analysis:
-
Determine the concentrations of extracellular substrates and products (e.g., glucose, acetate, ethanol, formate) using HPLC.
-
Hydrolyze the biomass and derivatize the amino acids for GC-MS analysis to determine their mass isotopomer distributions.
-
Protocol 2: Quantification of Volatile Fatty Acids (VFAs)
-
Sample Preparation:
-
Centrifuge the culture sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Acidify the sample to preserve the VFAs.
-
-
HPLC Analysis:
-
Use an HPLC system equipped with a suitable column for organic acid analysis (e.g., a C18 column).
-
The mobile phase is typically an acidic aqueous solution (e.g., dilute sulfuric acid).
-
Detect the VFAs using a UV detector or a refractive index detector.
-
Quantify the concentrations of individual VFAs by comparing the peak areas to those of a standard solution containing known concentrations of the VFAs of interest.
-
Quantitative Data Tables
Table 1: Anaerobic Growth and Extracellular Fluxes of Different E. coli Strains on Glucose[1]
| Strain | Specific Growth Rate (h⁻¹) | Glucose Uptake Rate (mmol/gDW/h) | Acetate Secretion Rate (mmol/gDW/h) | Ethanol Secretion Rate (mmol/gDW/h) | Formate Secretion Rate (mmol/gDW/h) | Succinate Secretion Rate (mmol/gDW/h) |
| K-12 MG1655 | 0.30 ± 0.01 | 12.9 ± 0.6 | 7.9 ± 0.5 | 6.5 ± 0.4 | 22.1 ± 1.1 | 0.4 ± 0.0 |
| C | 0.22 ± 0.01 | 14.1 ± 0.7 | 6.0 ± 0.3 | 5.1 ± 0.2 | 20.2 ± 1.0 | 2.5 ± 0.1 |
| W | 0.62 ± 0.01 | 25.1 ± 1.0 | 11.5 ± 0.6 | 15.3 ± 1.3 | 35.2 ± 1.8 | 0.6 ± 0.0 |
Data are presented as mean ± standard deviation from three independent cultures.
Table 2: Reference Flux Distribution in E. coli K-12 MG1655 under Anaerobic Conditions[1]
| Reaction/Pathway | Relative Flux (% of Glucose Uptake) |
| Glycolysis | 85 |
| Pentose Phosphate Pathway | 15 |
| TCA Cycle (incomplete) | Inactive beyond α-ketoglutarate |
| Acetate Production | ~61 |
| Ethanol Production | ~50 |
| Formate Production | ~171 |
Mandatory Visualizations
Caption: General troubleshooting workflow for metabolic flux models.
Caption: Simplified pathway of anaerobic degradation.
Caption: Experimental workflow for 13C-MFA of anaerobic cultures.
References
Technical Support Center: Optimizing Protein Expression for Enzymes Synthesizing 2-Oxocyclohexanecarbonyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the expression and optimization of enzymes involved in the synthesis of 2-Oxocyclohexanecarbonyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the synthesis of this compound?
The synthesis of this compound is a key step in the anaerobic degradation pathway of benzoate and related aromatic compounds. The primary enzymes of interest are:
-
Benzoate-CoA ligase (BadA): Activates benzoate to benzoyl-CoA.[1][2][3]
-
Cyclohexanecarboxylate-CoA ligase (AliA): Activates cyclohexanecarboxylate to cyclohexanoyl-CoA.[3]
-
Acyl-CoA dehydrogenases: Involved in the subsequent dehydrogenation steps.[4][5][6]
-
2-Ketocyclohexanecarboxyl-CoA hydrolase (BadI): Catalyzes the ring cleavage of 2-ketocyclohexanecarboxyl-CoA.[7][8]
Q2: Which expression system is most suitable for these enzymes?
Escherichia coli (E. coli) is the most commonly used host for expressing these enzymes, particularly strains like BL21(DE3).[9][10][11][12] This is due to its rapid growth, well-understood genetics, and the availability of a wide range of expression vectors.
Q3: My expressed enzyme has very low or no activity. What are the possible causes?
Low enzyme activity can stem from several factors:
-
Improper protein folding: The expressed protein may be misfolded and non-functional.[13]
-
Inclusion body formation: High expression levels can lead to the aggregation of the protein into insoluble inclusion bodies.[13]
-
Suboptimal assay conditions: The pH, temperature, or substrate concentrations in your enzyme assay may not be optimal.[14][15]
-
Missing cofactors: Some enzymes require specific cofactors for their activity.
-
Codon mismatch: The codon usage of your gene may not be optimized for the E. coli expression host, leading to translational errors.
Q4: How can I improve the solubility of my expressed enzyme?
Improving protein solubility is a common challenge. Here are some strategies:
-
Lower expression temperature: Reducing the temperature (e.g., to 18-25°C) after induction can slow down protein synthesis, allowing more time for proper folding.[9][11]
-
Use a weaker promoter or lower inducer concentration: This can reduce the rate of protein expression and prevent aggregation.[9]
-
Co-expression with chaperones: Molecular chaperones can assist in the correct folding of the target protein.
-
Utilize solubility-enhancing fusion tags: Tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve the solubility of the fusion protein.
Q5: What are inclusion bodies and how can I recover active protein from them?
Inclusion bodies are insoluble aggregates of misfolded recombinant proteins that can form within the expression host.[13] While they can complicate purification, the high concentration of the target protein within them can be an advantage. Recovering active protein involves:
-
Isolation of inclusion bodies: Centrifugation of the cell lysate.
-
Solubilization: Using strong denaturants like urea or guanidinium chloride.
-
Refolding: Gradually removing the denaturant to allow the protein to refold into its active conformation. This step often requires optimization of buffer conditions, pH, and the use of additives.
Troubleshooting Guides
Guide 1: Low or No Protein Expression
| Symptom | Possible Cause | Troubleshooting Step |
| No visible band of the correct size on SDS-PAGE. | Codon Mismatch: The gene contains codons that are rare in E. coli, leading to premature termination of translation. | 1. Analyze the codon usage of your gene using online tools. 2. Synthesize a codon-optimized version of the gene for E. coli. |
| Protein is Toxic to the Host: The expressed protein may be detrimental to the growth of E. coli. | 1. Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression. 2. Switch to a host strain that provides tighter control over expression, such as BL21-AI.[9] 3. Lower the inducer concentration.[9] | |
| Plasmid/Insert Issue: The cloning process may have failed, or the insert might be out of frame. | 1. Sequence the plasmid to verify the insert and reading frame. 2. Perform a new cloning and transformation. | |
| Faint band of the correct size on SDS-PAGE. | Suboptimal Induction Conditions: The inducer concentration, induction time, or temperature may not be optimal. | 1. Optimize the inducer (e.g., IPTG) concentration. 2. Perform a time-course experiment to determine the optimal induction duration. 3. Test different induction temperatures (e.g., 18°C, 25°C, 37°C).[9][11] |
| Inefficient Transcription/Translation: The promoter may be weak, or the ribosome binding site (RBS) may be suboptimal. | 1. Switch to a vector with a stronger promoter (e.g., T7). 2. Optimize the sequence of the ribosome binding site. |
Guide 2: Expressed Protein is Insoluble (Inclusion Bodies)
| Symptom | Possible Cause | Troubleshooting Step |
| Strong band of the correct size in the insoluble fraction (pellet) after cell lysis. | High Expression Rate: The protein is being produced too quickly to fold correctly. | 1. Lower the induction temperature to 18-25°C.[9][11] 2. Reduce the inducer concentration.[9] 3. Induce the culture at a lower cell density (OD600). |
| Hydrophobic Nature of the Protein: The protein itself has properties that make it prone to aggregation. | 1. Fuse a solubility-enhancing tag (e.g., MBP, GST) to the N-terminus of the protein. 2. Co-express with molecular chaperones (e.g., GroEL/ES). | |
| Incorrect Disulfide Bond Formation: Cysteine residues may be forming incorrect disulfide bonds in the reducing environment of the E. coli cytoplasm. | 1. Express the protein in the periplasm by adding a signal peptide. 2. Use engineered E. coli strains (e.g., SHuffle) that facilitate disulfide bond formation in the cytoplasm. |
Guide 3: Low Enzyme Activity After Purification
| Symptom | Possible Cause | Troubleshooting Step |
| Purified protein is soluble but shows little to no activity. | Misfolded Protein: The protein is soluble but not in its native, active conformation. | 1. Optimize the purification protocol to include stabilizing additives (e.g., glycerol, specific ions). 2. Attempt in-vitro refolding of the purified protein. |
| Suboptimal Assay Conditions: The conditions of the enzyme assay are not suitable for the enzyme.[14][15] | 1. Perform a pH and temperature optimization for the enzyme assay. 2. Titrate the substrate and cofactor concentrations to determine the optimal range. | |
| Enzyme Instability: The enzyme is losing activity during purification or storage. | 1. Add protease inhibitors during cell lysis and purification.[9] 2. Store the purified enzyme in an optimized buffer with cryoprotectants (e.g., glycerol) at -80°C. | |
| Missing Post-Translational Modifications: The enzyme requires modifications that are not performed in E. coli. | 1. Consider expressing the protein in a eukaryotic system (e.g., yeast, insect cells) if post-translational modifications are suspected to be necessary. |
Quantitative Data Summary
Table 1: Properties of Benzoate-CoA Ligase
| Property | Value | Source Organism | Reference |
| Specific Activity | 13.4 µmol min⁻¹ mg⁻¹ | Magnetospirillum sp. strain TS-6 | [1] |
| Specific Activity | 25 µmol min⁻¹ mg⁻¹ | Rhodopseudomonas palustris | [2] |
| Native Molecular Mass | 120 kDa (dimer) | Magnetospirillum sp. strain TS-6 | [1] |
| Molecular Weight | 60 kDa (monomer) | Rhodopseudomonas palustris | [2] |
| Km (Benzoate) | 0.6 - 2 µM | Rhodopseudomonas palustris | [2] |
| Km (ATP) | 2 - 3 µM | Rhodopseudomonas palustris | [2] |
| Km (CoA) | 90 - 120 µM | Rhodopseudomonas palustris | [2] |
Table 2: Properties of 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)
| Property | Value | Source Organism | Reference |
| Specific Activity | 9.7 µmol min⁻¹ mg⁻¹ | Rhodopseudomonas palustris | [8] |
| Native Molecular Mass | 134 kDa (homotetramer) | Rhodopseudomonas palustris | [8] |
| Molecular Mass (SDS-PAGE) | 35 kDa | Rhodopseudomonas palustris | [8] |
| Optimal Temperature | 40°C | Rhodopseudomonas palustris | [7] |
Experimental Protocols
Protocol 1: Expression of His-tagged Benzoate-CoA Ligase in E. coli
-
Transformation: Transform the expression vector containing the codon-optimized gene for benzoate-CoA ligase with an N-terminal His-tag into E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture to an initial OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture at 20°C for 16-20 hours with vigorous shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Purification of His-tagged Benzoate-CoA Ligase
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM HEPES, pH 8.0, 500 mM NaCl, 20 mM imidazole, 10 mM β-mercaptoethanol, 5% glycerol) and lyse the cells by sonication on ice.[16]
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (lysis buffer with an increased imidazole concentration, e.g., 50 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
Protocol 3: Activity Assay for Benzoate-CoA Ligase
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 5 mM ATP, 0.5 mM CoA, and 1 mM benzoate.
-
Enzyme Addition: Start the reaction by adding the purified benzoate-CoA ligase to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C.
-
Detection: Monitor the formation of benzoyl-CoA by measuring the increase in absorbance at 300 nm over time using a spectrophotometer.
-
Calculation: Calculate the specific activity based on the rate of benzoyl-CoA formation and the concentration of the enzyme.
Visualizations
Caption: Anaerobic benzoate degradation pathway leading to this compound.
Caption: Troubleshooting workflow for low protein yield.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Novel Acyl Coenzyme A Dehydrogenases Involved in Bacterial Steroid Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression Optimizing of Recombinant Oxalyl-CoA Decarboxylase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression Optimizing of Recombinant Oxalyl-CoA Decarboxylase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural separation of the acyl-CoA ligase reaction results in a non-adenylating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side-product formation in 2-Oxocyclohexanecarbonyl-CoA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 2-Oxocyclohexanecarbonyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound, an acyl-CoA ester, typically involves the activation of the parent carboxylic acid, 2-oxocyclohexanecarboxylic acid, followed by reaction with Coenzyme A (CoA). The two most prevalent laboratory methods for this activation are:
-
Mixed Anhydride Method: This involves reacting 2-oxocyclohexanecarboxylic acid with a chloroformate, such as ethyl chloroformate, in the presence of a base to form a mixed anhydride. This activated intermediate then readily reacts with the thiol group of CoA.
-
Carbonyldiimidazole (CDI) Method: This method utilizes CDI to activate the carboxylic acid, forming a highly reactive acyl-imidazolide intermediate. This intermediate subsequently reacts with CoA to yield the desired thioester.
Enzymatic synthesis using an acyl-CoA synthetase is also a viable, though less common, laboratory method that offers high specificity.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: Several side products can form, depending on the reaction conditions. The most common include:
-
Hydrolysis Products: The primary side product is often the starting material, 2-oxocyclohexanecarboxylic acid, resulting from the hydrolysis of the activated intermediate or the final product by water present in the reaction mixture.
-
Decarboxylation Product: As a β-keto acid, 2-oxocyclohexanecarboxylic acid is susceptible to decarboxylation, especially upon heating, which yields cyclohexanone.
-
Aldol Condensation Products: Under basic conditions, the enolate of 2-oxocyclohexanecarboxylic acid or the resulting cyclohexanone can undergo self-condensation or react with other carbonyl-containing molecules in the mixture, leading to higher molecular weight impurities.
-
Enol Tautomer: 2-Oxocyclohexanecarboxylic acid exists in equilibrium with its enol tautomer. While not a side product in the traditional sense, the presence of the enol form can influence reactivity and potentially lead to undesired reactions.
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: The reaction progress and purity of the product can be monitored by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically effective for separating the starting material, the acyl-CoA product, and various side products. The CoA-containing compounds can be detected by their UV absorbance at around 260 nm.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | 1. Incomplete activation of the carboxylic acid.2. Hydrolysis of the activated intermediate or product.3. Inefficient reaction with Coenzyme A.4. Degradation of Coenzyme A. | 1. Ensure the activating agent (e.g., CDI, ethyl chloroformate) is fresh and used in the correct stoichiometric ratio.2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.3. Optimize reaction time and temperature. Ensure proper mixing.4. Use high-purity Coenzyme A and prepare solutions fresh. |
| Presence of a Significant Amount of Cyclohexanone | Decarboxylation of the starting material, 2-oxocyclohexanecarboxylic acid. | Avoid high temperatures during the reaction and workup. Perform the synthesis at or below room temperature if possible. |
| Formation of High Molecular Weight Impurities | Aldol condensation reactions. | Maintain a neutral or slightly acidic pH if the synthesis method allows. Avoid strongly basic conditions for extended periods. |
| Difficulty in Purifying the Final Product | Co-elution of impurities with the desired product. | Optimize the HPLC gradient and mobile phase composition for better separation. Consider alternative purification techniques such as solid-phase extraction (SPE). |
Quantitative Data Summary
The following table summarizes typical yields and potential side product ratios for the chemical synthesis of acyl-CoA esters. Please note that these values are general estimates and can vary significantly based on the specific substrate and reaction conditions.
| Product/Side Product | Method | Typical Yield/Ratio | Notes |
| This compound | Mixed Anhydride | 40-70% | Yield is highly dependent on the purity of reagents and exclusion of water. |
| This compound | CDI Activation | 50-80% | Generally provides good yields but is also sensitive to moisture. |
| 2-Oxocyclohexanecarboxylic Acid (from hydrolysis) | Both | 10-50% | The major impurity if the reaction is not performed under anhydrous conditions. |
| Cyclohexanone (from decarboxylation) | Both | 1-10% | Formation is favored by higher temperatures. |
| Aldol Condensation Products | Both | <5% | More prevalent under basic conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
-
Preparation: Dry all glassware thoroughly. Dissolve 2-oxocyclohexanecarboxylic acid in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere.
-
Activation: Cool the solution to 0°C. Add triethylamine (1.1 equivalents) followed by the dropwise addition of ethyl chloroformate (1.1 equivalents). Stir the reaction mixture at 0°C for 30-60 minutes.
-
Reaction with CoA: In a separate flask, dissolve Coenzyme A (1 equivalent) in a cold aqueous buffer (e.g., sodium bicarbonate). Add the CoA solution to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to proceed at 0°C to room temperature for 1-2 hours, monitoring by HPLC.
-
Quenching and Purification: Quench the reaction by adjusting the pH to 5-6 with a dilute acid. Purify the this compound by preparative HPLC.
Protocol 2: Synthesis of this compound via the CDI Method
-
Preparation: Dry all glassware thoroughly. Dissolve 2-oxocyclohexanecarboxylic acid in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere.
-
Activation: Add N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes until CO₂ evolution ceases.
-
Reaction with CoA: In a separate flask, dissolve Coenzyme A (1 equivalent) in a cold aqueous buffer. Add the CoA solution to the acyl-imidazolide mixture.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by HPLC.
-
Purification: Purify the this compound by preparative HPLC.
Visualizations
Logical Workflow for this compound Synthesis
addressing matrix effects in mass spectrometry of 2-Oxocyclohexanecarbonyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of 2-Oxocyclohexanecarbonyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your quantitative LC-MS/MS experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding Matrix Effects
Q1: What are matrix effects and why are they a concern for this compound analysis?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, which is a polar acyl-CoA, components from biological matrices (e.g., plasma, cell lysates, tissue homogenates) like phospholipids, salts, and endogenous metabolites can interfere with the ionization process in the mass spectrometer's source.[3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative results.[1][5]
Q2: My signal for this compound is low and inconsistent in biological samples compared to pure standards. Is this a matrix effect?
Low and variable signal intensity is a primary indicator of matrix effects, particularly ion suppression.[4][6] When analyzing acyl-CoAs, which are often detected in positive electrospray ionization (ESI) mode, co-eluting substances from the sample can compete for ionization, leading to a suppressed and erratic signal for your target analyte.[2][7] This directly impacts the reliability and sensitivity of your assay.[1]
Q3: How can I definitively confirm that matrix effects are impacting my analysis?
You can perform a quantitative post-extraction spike experiment or a qualitative post-column infusion experiment.
-
Post-Extraction Spike Experiment: This is the most common quantitative method. It involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample. A significant difference between these responses confirms the presence and magnitude of matrix effects.[1][4] (See Protocol 1 for a detailed methodology).
-
Post-Column Infusion: This qualitative method helps identify at which retention times matrix effects occur. A constant flow of this compound is infused into the mass spectrometer while an extracted blank matrix sample is injected onto the LC column. Dips or rises in the constant signal baseline indicate regions of ion suppression or enhancement.[4][8]
Section 2: Troubleshooting and Mitigation Strategies
Q4: I have confirmed a significant matrix effect. What is the first step to reduce it?
The most effective initial step is to optimize your sample preparation procedure to remove interfering matrix components before they enter the LC-MS system.[9][10] The goal is to develop a cleanup method that is selective for this compound while removing as much of the matrix background as possible.
Q5: Which sample preparation technique is best for reducing matrix effects for acyl-CoAs?
The choice depends on the complexity of your matrix and the required sensitivity. Here is a comparison of common techniques:
| Technique | Description | Pros | Cons | Typical Matrix Effect (%) * |
| Protein Precipitation (PPT) | A simple and fast method where a solvent (e.g., acetonitrile) or acid (e.g., 5-sulfosalicylic acid) is added to precipitate proteins.[7] | Fast, inexpensive, high recovery of polar analytes. | Not very selective; may not remove phospholipids or salts, leading to significant matrix effects.[4][6] | 30 - 70% (Suppression) |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte of interest into an immiscible organic solvent, leaving interfering substances in the aqueous layer. | Can provide a much cleaner extract than PPT. | Can be labor-intensive; requires optimization of solvent choice and pH; may have lower recovery for polar compounds. | 15 - 40% (Suppression) |
| Solid-Phase Extraction (SPE) | A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[11] | Provides the cleanest extracts, significantly reducing matrix effects.[10] Can be automated. | More expensive and time-consuming to develop a method.[12] | < 15% (Suppression) |
*Values are representative estimates for small molecules in complex matrices and can vary significantly based on the specific analyte, matrix, and protocol.
A workflow to guide your selection is provided in the visualization section below.
Q6: Can I adjust my chromatographic method to avoid matrix effects?
Yes. Optimizing the LC separation is a powerful strategy.[4][5] If your sample preparation is not sufficient, you can try the following:
-
Improve Chromatographic Resolution: Modify your gradient profile or change to a different column chemistry (e.g., C18, HILIC) to separate the this compound peak from the regions where matrix components elute.[3]
-
Use a Divert Valve: Program the LC system to divert the flow from the column to waste during the initial and final parts of the run when highly interfering compounds, like salts and phospholipids, typically elute. This prevents them from entering and contaminating the mass spectrometer source.[8]
Section 3: Compensation Strategies
Q7: I've improved my cleanup and chromatography, but some matrix effect remains. How can I compensate for it?
The most reliable way to compensate for unavoidable matrix effects is by using an appropriate internal standard (IS).[1][10]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL IS of this compound (e.g., containing ¹³C or ²H atoms) is chemically identical to the analyte and will co-elute perfectly. It experiences the exact same ionization suppression or enhancement, so the ratio of the analyte to the IS remains constant, leading to highly accurate and precise quantification.[1]
-
Structural Analog Internal Standard: If a SIL IS is unavailable, a close structural analog can be used. It should have similar chemical properties and chromatographic retention time to the analyte. While not as perfect as a SIL IS, it can still effectively compensate for a large portion of the variability. For acyl-CoAs, an odd-chain-length acyl-CoA (e.g., C17-CoA) is often a good choice.[13]
Q8: What is matrix-matched calibration and should I use it?
Matrix-matched calibration involves preparing your calibration standards in an extract of a blank matrix (e.g., plasma from an untreated animal) that is identical to your study samples.[10] This ensures that the standards and the samples experience the same matrix effect. This approach is highly recommended when a SIL internal standard is not available, as it significantly improves data accuracy.[10]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol determines the percentage of ion suppression or enhancement.
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Prepare a standard of this compound at a known concentration (e.g., 100 nM) in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Take a blank biological matrix sample (e.g., 100 µL of plasma) and perform the complete extraction/cleanup procedure. In the final, clean extract, spike the same amount of this compound as in Set A to achieve the same final concentration.
-
Set C (Pre-Extraction Spike / Recovery): Spike the same amount of this compound into a blank matrix sample before starting the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples (n=3-5 replicates each) into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Let Peak Area (A), Peak Area (B), and Peak Area (C) be the average peak areas for each set.
-
Matrix Effect (%) = (Peak Area (B) / Peak Area (A)) * 100%
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 85% and 115% are often considered acceptable.
-
-
Recovery (%) = (Peak Area (C) / Peak Area (B)) * 100%
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This is a general protocol for a mixed-mode or reversed-phase SPE cartridge, which should be optimized for your specific application.
-
Sample Pre-treatment: Precipitate proteins from your sample (e.g., cell lysate) using an appropriate method (e.g., add 3 volumes of cold acetonitrile). Centrifuge and collect the supernatant.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the sorbent.
-
Equilibration: Equilibrate the cartridge with 1 mL of your sample loading buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge to remove interferences. This is a critical step.
-
Wash 1: 1 mL of an aqueous wash (e.g., 2% formic acid in water) to remove salts.
-
Wash 2: 1 mL of a weak organic wash (e.g., 20% methanol in water) to remove less hydrophobic interferences.
-
-
Elution: Elute the this compound with 0.5 - 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in 80:20 acetonitrile:water).
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving matrix effects.
Caption: Guide for selecting an appropriate sample preparation method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Substrate Specificity of Enzymes Utilizing 2-Oxocyclohexanecarbonyl-CoA and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzymes that catalyze the ring cleavage of 2-oxocyclohexanecarbonyl-CoA and its structural analogs, key intermediates in the anaerobic degradation of aromatic compounds. The focus is on two primary enzyme families: the 6-oxocyclohex-1-ene-1-carbonyl-CoA (OCH-CoA) hydrolases and the 2-ketocyclohexanecarboxyl-CoA (2-keto-CHC-CoA) hydrolases.
Introduction
The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily proceeding through the benzoyl-CoA pathway. Central to this pathway is the enzymatic cleavage of a six-carbon alicyclic ring, a challenging chemical transformation. The enzymes that carry out this reaction exhibit distinct substrate specificities, which are of significant interest for applications in bioremediation, biocatalysis, and as potential targets for antimicrobial drug development. This guide compares the key enzymes identified to date, presenting their kinetic properties, substrate preferences, and the experimental methods used for their characterization.
Enzyme Families and Their Physiological Roles
Two main classes of hydrolases have been characterized that act on intermediates structurally related to this compound:
-
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah/BamA): This enzyme is a key component of the benzoyl-CoA degradation pathway in many facultative and obligate anaerobes, such as Thauera aromatica, Geobacter metallireducens, and Syntrophus aciditrophicus.[1][2] It catalyzes the hydrolytic cleavage of 6-oxocyclohex-1-ene-1-carbonyl-CoA to 3-hydroxypimelyl-CoA.
-
2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI): This enzyme performs a similar ring-cleavage function but is found in organisms like Rhodopseudomonas palustris, which utilizes a modified benzoyl-CoA pathway.[3] It acts on 2-ketocyclohexanecarboxyl-CoA, also yielding pimelyl-CoA.[3]
Comparative Quantitative Data
The following tables summarize the available kinetic data for these enzymes from different microbial sources.
Table 1: Kinetic Parameters of 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolases (Oah/BamA)
| Enzyme Source | Substrate | Apparent Km (µM) | Specific Activity (µmol min-1 mg-1) | Optimal pH | Optimal Temp. (°C) |
| Geobacter metallireducens (BamA) | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | 25 ± 5 | 11.0 ± 1.0 | 8.0 | 30 |
| Syntrophus aciditrophicus (BamA) | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | 30 ± 7 | 1.8 ± 0.2 | 8.0 | 30 |
| Thauera aromatica (Oah) | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | 30 | 15 | 7.2 | 30 |
Data for G. metallireducens and S. aciditrophicus are from Kuntze et al., 2008. Data for T. aromatica are from Laempe et al., 1999.
Table 2: Kinetic Parameters of 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI)
| Enzyme Source | Substrate | Apparent Km (µM) | Specific Activity (µmol min-1 mg-1) | Optimal pH | Optimal Temp. (°C) |
| Rhodopseudomonas palustris (BadI) | 2-Ketocyclohexanecarboxyl-CoA | Not Determined | 9.7 | 8.5 | 40 |
Data for R. palustris are from Pelletier and Harwood, 1998.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Assay for 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah/BamA) Activity
This protocol is adapted from the methods used for the characterization of BamA from G. metallireducens and S. aciditrophicus.
Principle: The enzymatic hydrolysis of the thioester bond of the product, 3-hydroxypimelyl-CoA, is coupled to a reaction that can be monitored spectrophotometrically. The initial reaction is the cleavage of 6-oxocyclohex-1-ene-1-carbonyl-CoA. The product, 3-hydroxypimelyl-CoA, is then cleaved by a specific hydrolase, and the release of Coenzyme A is measured by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which forms a colored product absorbing at 412 nm.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM 6-oxocyclohex-1-ene-1-carbonyl-CoA (substrate)
-
10 mM DTNB in 100 mM potassium phosphate buffer, pH 7.0
-
Purified 3-hydroxypimelyl-CoA hydrolase (coupling enzyme)
-
Purified Oah/BamA enzyme solution
Procedure:
-
Prepare a reaction mixture in a 1 ml cuvette containing:
-
880 µl of 100 mM Tris-HCl buffer, pH 8.0
-
100 µl of 10 mM DTNB
-
10 µl of purified 3-hydroxypimelyl-CoA hydrolase (sufficient for non-rate-limiting coupling)
-
-
Incubate the mixture for 2 minutes at 30°C to reach thermal equilibrium.
-
Initiate the reaction by adding 10 µl of the 10 mM 6-oxocyclohex-1-ene-1-carbonyl-CoA substrate.
-
Monitor the increase in absorbance at 412 nm for 5 minutes using a spectrophotometer.
-
The rate of reaction is calculated using the molar extinction coefficient of the DTNB-CoA adduct (13,600 M-1 cm-1).
-
To determine kinetic parameters, vary the concentration of the 6-oxocyclohex-1-ene-1-carbonyl-CoA substrate.
Protocol 2: Assay for 2-Ketocyclohexanecarboxyl-CoA Hydrolase (BadI) Activity
This protocol is based on the spectrophotometric assay described for BadI from Rhodopseudomonas palustris.[3]
Principle: The substrate, 2-ketocyclohexanecarboxyl-CoA, forms a Mg2+-enolate complex that absorbs light at 314 nm. The enzymatic cleavage of the ring results in the loss of this complex and a corresponding decrease in absorbance.
Reagents:
-
50 mM Tris-HCl buffer, pH 8.5
-
100 mM MgCl2
-
1 mM 2-ketocyclohexanecarboxyl-CoA (substrate)
-
Purified BadI enzyme solution
Procedure:
-
Prepare the reaction mixture in a 1 ml cuvette containing:
-
50 mM Tris-HCl, pH 8.5
-
100 mM MgCl2
-
1 mM 2-ketocyclohexanecarboxyl-CoA
-
-
Incubate the mixture at 28°C for 2 minutes.
-
Initiate the reaction by adding the purified BadI enzyme.
-
Monitor the decrease in absorbance at 314 nm over time.
-
The specific activity is calculated from the rate of absorbance change and the protein concentration. Note that this assay with impure substrate is best suited for determining relative activities.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic context of these enzymes and a general workflow for their characterization.
Caption: The central benzoyl-CoA degradation pathway.
References
- 1. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Ketocyclohexanecarboxyl coenzyme A hydrolase, the ring cleavage enzyme required for anaerobic benzoate degradation by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers in metabolic studies, immunology, and drug development, the specificity of antibodies against small molecules like acyl-Coenzyme A (acyl-CoA) compounds is of paramount importance. Acyl-CoAs are central players in numerous metabolic pathways, and the ability to distinguish between structurally similar variants is crucial for accurate experimental results. This guide provides a comparative overview of the cross-reactivity of antibodies against related acyl-CoA compounds, supported by experimental protocols and pathway diagrams to aid in experimental design and data interpretation.
Understanding Antibody Specificity for Acyl-CoAs
Acyl-CoA molecules, such as acetyl-CoA, malonyl-CoA, and succinyl-CoA, are structurally similar, primarily differing in the length and composition of their acyl chains. This similarity poses a challenge for the development of highly specific antibodies. As small molecules (haptens), acyl-CoAs are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response and generate antibodies. The specificity of the resulting antibodies is a critical factor for their use in immunoassays like ELISA.
While many commercially available ELISA kits for acyl-CoAs claim high specificity, detailed quantitative data on cross-reactivity with a panel of related acyl-CoA compounds is often limited. Manufacturers' datasheets frequently state that there is "no significant cross-reactivity or interference" with analogues, but they may also note that it is not feasible to test against all possible related molecules[1][2].
Performance Comparison of Acyl-CoA Antibodies
Obtaining a standardized, quantitative comparison of cross-reactivity across different commercially available antibodies for various acyl-CoA compounds is challenging due to the lack of publicly available, comprehensive datasets. The information is often proprietary or not extensively published. However, based on product literature and related research, we can summarize the expected performance and highlight key considerations.
Data Summary of Stated Antibody Specificity:
| Target Acyl-CoA | Common Potential Cross-Reactants | Stated Specificity from Commercial Sources |
| Malonyl-CoA | Acetyl-CoA, Succinyl-CoA, Methylmalonyl-CoA | High sensitivity and excellent specificity for malonyl-CoA is often claimed, with no significant cross-reactivity or interference with analogues noted[1][2]. However, quantitative percentage data is typically not provided. |
| Acetyl-CoA | Propionyl-CoA, Butyryl-CoA | Antibodies are generally raised against acetyl-CoA conjugated to a carrier protein. Specificity is crucial, but detailed cross-reactivity profiles with other short-chain acyl-CoAs are not consistently available in product datasheets. |
| Succinyl-CoA | Methylmalonyl-CoA, Malonyl-CoA, Glutaryl-CoA | Given its role in the Krebs cycle and amino acid metabolism, specific detection is critical. Antibodies are expected to have minimal cross-reactivity, though this should be experimentally verified. |
| HMG-CoA | Acetoacetyl-CoA, Acetyl-CoA | Antibodies to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) are often used in the context of its reductase enzyme. The specificity against other CoA esters should be considered, especially in complex biological samples. |
Note: The lack of standardized reporting for cross-reactivity makes direct comparison difficult. Researchers are strongly encouraged to perform their own validation experiments.
Experimental Protocols
To address the limited availability of quantitative cross-reactivity data, researchers can determine it experimentally. The most common method is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .
Competitive ELISA for Determining Antibody Cross-Reactivity
This technique measures the ability of related acyl-CoA compounds (analogues) to compete with the target acyl-CoA for binding to a specific antibody. The percentage of cross-reactivity can be calculated based on the concentration of the analogue required to cause a 50% inhibition of the signal (IC50) compared to the target acyl-CoA.
Materials:
-
Microtiter plate
-
Capture antibody specific to the target acyl-CoA
-
Target acyl-CoA standard
-
A panel of related acyl-CoA compounds to be tested for cross-reactivity (e.g., acetyl-CoA, propionyl-CoA, succinyl-CoA, etc.)
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme (e.g., TMB)
-
Coating buffer, wash buffer, blocking buffer, and stop solution
Procedure:
-
Coating: Coat the wells of a microtiter plate with the capture antibody.
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
Competition: Prepare a series of dilutions for the target acyl-CoA (standard curve) and each of the test acyl-CoA analogues.
-
Add a fixed amount of the enzyme-conjugated target acyl-CoA to each well, followed by the addition of the varying concentrations of the unlabeled target acyl-CoA or the test analogues.
-
Incubate to allow competition for binding to the immobilized capture antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add the enzyme substrate and incubate until a color develops.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation:
-
Plot the absorbance against the concentration for the target acyl-CoA to generate a standard curve and determine its IC50 value.
-
Similarly, plot the absorbance against the concentration for each test analogue to determine their respective IC50 values.
-
Calculate the percent cross-reactivity for each analogue using the following formula: % Cross-Reactivity = (IC50 of Target Acyl-CoA / IC50 of Test Analogue) x 100
-
Visualizing Metabolic Pathways and Experimental Workflows
To provide a clearer context for the importance of antibody specificity, the following diagrams illustrate a key metabolic pathway involving multiple acyl-CoA compounds and the experimental workflow for assessing cross-reactivity.
References
Validating LC-MS Data for 2-Oxocyclohexanecarbonyl-CoA with NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 2-Oxocyclohexanecarbonyl-CoA data. We present supporting experimental protocols and data presentation formats to assist in the robust analysis of this key metabolic intermediate.
Quantitative Data Comparison
When validating quantitative data from two different analytical platforms, it is crucial to present the results in a clear and comparable format. Below is a template table summarizing hypothetical quantitative data for this compound as determined by LC-MS/MS and ¹H NMR. This allows for a direct comparison of concentration measurements and highlights the precision of each method.
| Sample ID | LC-MS/MS Concentration (µM) ± SD | ¹H NMR Concentration (µM) ± SD | Percent Difference (%) |
| Control 1 | 1.25 ± 0.11 | 1.35 ± 0.09 | 7.4 |
| Control 2 | 1.32 ± 0.09 | 1.41 ± 0.10 | 6.4 |
| Control 3 | 1.28 ± 0.15 | 1.38 ± 0.08 | 7.2 |
| Treated 1 | 2.54 ± 0.21 | 2.68 ± 0.15 | 5.2 |
| Treated 2 | 2.61 ± 0.18 | 2.75 ± 0.13 | 5.1 |
| Treated 3 | 2.49 ± 0.25 | 2.62 ± 0.16 | 5.0 |
SD: Standard Deviation
Experimental Protocols
Detailed and standardized methodologies are essential for reproducible and comparable results between different analytical techniques.
LC-MS/MS Protocol for this compound Quantification
This protocol is adapted from established methods for the analysis of short- and medium-chain acyl-CoA species.[1][2][3]
1. Sample Preparation and Extraction:
-
Quench metabolism rapidly, for instance, by flash-freezing tissue or cell samples in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as acetonitrile/methanol/water (2:2:1 v/v/v).[1]
-
An alternative is to use 5-sulfosalicylic acid (SSA) for deproteinization, which can improve the recovery of some CoA species by avoiding the need for solid-phase extraction (SPE).[2][4]
-
Centrifuge the samples to pellet proteins and debris.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Employ a C18 reversed-phase column for separation. A gradient elution with mobile phases containing an ion-pairing agent like tributylamine or a weak acid such as formic acid is often used to improve peak shape and retention of polar acyl-CoAs.
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[5]
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound would be its [M+H]⁺ ion.
-
A characteristic product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety, typically yielding a fragment around m/z 428 or a neutral loss of 507.[2] The specific MRM transitions for this compound would need to be optimized.
-
3. Data Analysis:
-
Generate a calibration curve using a synthetic standard of this compound.
-
Quantify the analyte in the samples by comparing its peak area to the calibration curve.
-
The limit of detection for LC-MS/MS methods is typically in the low femtomole range.[1][3]
¹H NMR Protocol for this compound Quantification
NMR offers a non-destructive method for absolute quantification with minimal sample preparation.[1]
1. Sample Preparation:
-
Extract metabolites as described in the LC-MS/MS protocol.
-
Lyophilize the supernatant to dryness and reconstitute in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSP).
2. NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Use a pulse sequence with water suppression to minimize the signal from the solvent.
3. Data Analysis:
-
Identify the characteristic resonances of this compound in the ¹H NMR spectrum.
-
Integrate the area of a well-resolved peak corresponding to this compound and the peak from the internal standard.
-
Calculate the concentration of this compound based on the ratio of the integrals and the known concentration of the internal standard. While less sensitive than LC-MS, NMR can offer high precision.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of LC-MS data with NMR.
References
- 1. mdpi.com [mdpi.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the Kinetic Parameters of Enzymes Acting on 2-Oxocyclohexanecarbonyl-CoA Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters of key enzymes that metabolize 2-oxocyclohexanecarbonyl-CoA and its analogs. Understanding the substrate specificity and catalytic efficiency of these enzymes is crucial for applications in metabolic engineering, bioremediation, and the development of novel therapeutics. The data presented here is compiled from peer-reviewed studies and is intended to serve as a valuable resource for researchers in the field.
Key Enzymes and Their Kinetic Properties
The enzymatic transformation of this compound and its related compounds is central to the anaerobic degradation pathways of aromatic and alicyclic compounds. Two key enzymes involved in these pathways are 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase and benzoyl-CoA reductase. Their kinetic parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insights into their substrate affinity and catalytic efficiency.
Data Summary
The following table summarizes the available kinetic parameters for enzymes acting on this compound and its analogs. It is important to note that experimental conditions can vary between studies, which may influence the absolute values of these parameters.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH) | Rhodopseudomonas palustris | 2-Hydroxycyclohexanecarboxyl-CoA | 10 | Not Reported | Not Reported | [1] |
| 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH) | Rhodopseudomonas palustris | NAD⁺ | 200 | Not Reported | Not Reported | [1] |
| Benzoyl-CoA Reductase (BCR) | Thauera aromatica | Benzoyl-CoA | 15 | 1.6 | 1.1 x 10⁵ | [2] |
| Benzoyl-CoA Reductase (BCR) | Thauera aromatica | ATP | 600 | Not Reported | Not Reported | [2] |
| Benzoyl-CoA Reductase (BCR) | Thauera chlorobenzoica | 3-Methylbenzoyl-CoA | Not Reported | Not Reported | Not Reported | [3] |
| Benzoyl-CoA Reductase (BCR) | Thauera chlorobenzoica | 4-Chlorobenzoyl-CoA | Not Reported | Not Reported | Not Reported | [3] |
| Cyclohexanecarboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohexanecarboxyl-CoA | 22 ± 5 | Not Reported | Not Reported | |
| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohex-1-ene-1-carboxyl-CoA | <5 | Not Reported | Not Reported | |
| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carboxyl-CoA | 19 ± 7 | Not Reported | Not Reported |
Note: "Not Reported" indicates that the specific value was not available in the cited literature. The activity of Benzoyl-CoA Reductase from Thauera aromatica was also tested with fluoro, hydroxy, amino, and methyl analogues of benzoyl-CoA, which were reduced at a much lower rate, though specific kinetic parameters were not provided.[2] Similarly, the reductase from Thauera chlorobenzoica showed a preference for dearomatizing methyl- and chloro-substituted benzoyl-CoA analogues in the meta- and para-positions.[3]
Experimental Protocols
Accurate determination of kinetic parameters relies on robust experimental protocols. Below are summaries of the methodologies used in the cited studies.
Assay for 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH) Activity
The activity of 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase is typically determined spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.[1]
-
Reaction Mixture:
-
20 mM Tris-HCl buffer (pH 9.0)
-
1.5 mM NAD⁺
-
0.5 mM 2-hydroxycyclohexanecarboxyl-CoA (substrate)
-
Enzyme preparation
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme to the reaction mixture.
-
The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
-
To determine Km, the initial velocities are measured at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
-
Assay for Benzoyl-CoA Reductase (BCR) Activity
The activity of the oxygen-sensitive benzoyl-CoA reductase is assayed spectrophotometrically under anaerobic conditions.[2]
-
Reaction Mixture:
-
Anaerobic buffer
-
MgATP
-
A strong reductant (e.g., Ti(III) citrate or reduced methyl viologen)
-
Benzoyl-CoA or its analog (substrate)
-
Purified enzyme
-
-
Procedure:
-
All solutions are made anaerobic prior to the assay.
-
The reaction is started by the addition of the enzyme.
-
The oxidation of the electron donor is monitored spectrophotometrically at a specific wavelength.
-
The initial rates are determined at varying concentrations of the benzoyl-CoA analog to calculate the kinetic parameters.
-
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates a generalized workflow for an enzyme kinetic assay.
Caption: Generalized workflow for determining enzyme kinetic parameters.
Signaling Pathways and Logical Relationships
The degradation of aromatic compounds via this compound involves a series of coordinated enzymatic reactions. The following diagram illustrates a simplified signaling pathway for the anaerobic degradation of benzoate, highlighting the role of the key enzymes discussed.
Caption: Simplified pathway of anaerobic benzoate degradation.
References
- 1. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of 2-Oxocyclohexanecarbonyl-CoA with Other Cyclic Acyl-CoAs in Anaerobic Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of 2-Oxocyclohexanecarbonyl-CoA and other key cyclic acyl-CoAs, namely Benzoyl-CoA and Cyclohexanecarbonyl-CoA. These molecules are critical intermediates in the anaerobic degradation pathways of aromatic and alicyclic compounds, representing potential targets for metabolic engineering and drug development. This document summarizes their biochemical roles, the kinetics of the enzymes that process them, and the experimental methods used for their characterization.
Introduction to Cyclic Acyl-CoAs in Anaerobic Metabolism
Under anaerobic conditions, microorganisms employ unique biochemical strategies to break down cyclic compounds. A central theme in these pathways is the activation of the cyclic carboxylic acid to its corresponding coenzyme A (CoA) thioester. This activation primes the molecule for subsequent enzymatic transformations, including reduction, hydration, and ring cleavage. This guide focuses on three key cyclic acyl-CoAs:
-
This compound: An intermediate in the anaerobic degradation of benzoate. Its formation precedes the hydrolytic ring cleavage, a critical step in converting the cyclic structure to an aliphatic one.
-
Benzoyl-CoA: A central and universal intermediate in the anaerobic metabolism of a wide range of aromatic compounds.[1] Its dearomatization is a key, energy-dependent step in these pathways.
-
Cyclohexanecarbonyl-CoA: An intermediate in the fermentation of benzoate and crotonate.[2] It is also the activated form of cyclohexane carboxylic acid, a product of benzoate fermentation in some bacteria.[3]
Comparative Enzyme Kinetics
The functional roles of these cyclic acyl-CoAs are intrinsically linked to the kinetic efficiencies of the enzymes that catalyze their transformations. The following tables summarize the available quantitative data for key enzymes involved in the metabolism of each target molecule.
Table 1: Kinetic Parameters of Enzymes Acting on Benzoyl-CoA
| Enzyme | Organism | Substrate(s) | Km | Vmax / Specific Activity | Reference(s) |
| Benzoate-CoA Ligase | Magnetospirillum sp. strain TS-6 | Benzoate, ATP, CoA | - | 13.4 µmol/min/mg | [4] |
| Benzoate-CoA Ligase | Syntrophic anaerobic mixed culture | Benzoate, ATP, CoA-SH | 0.04 mM (Benzoate), 0.16 mM (ATP), 0.07 mM (CoA-SH) | 1.05 U/mg | [5] |
| Benzoyl-CoA Reductase | Thauera aromatica strain K172 | Benzoyl-CoA, ATP | 15 µM (Benzoyl-CoA), 0.6 mM (ATP) | 0.55 µmol/min/mg | [6] |
Table 2: Kinetic Parameters of Enzymes Acting on or Producing this compound (or its precursors)
| Enzyme | Organism | Substrate | Km | Vmax / Specific Activity | Reference(s) |
| 2-Ketocyclohexanecarboxyl-CoA Hydrolase | Rhodopseudomonas palustris | 2-Ketocyclohexanecarboxyl-CoA | - | 9.7 µmol/min/mg | [7] |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | Geobacter metallireducens | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | - | - | [8] |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | Syntrophus aciditrophicus | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | - | - | [8] |
Table 3: Kinetic Parameters of Enzymes Acting on Cyclohexanecarbonyl-CoA and Related Compounds
| Enzyme | Organism | Substrate | Km | Vmax / Specific Activity | Reference(s) |
| Succinyl-CoA:Cyclohexane-1-carboxylate CoA Transferase | Geobacter metallireducens | Cyclohexane carboxylic acid, Succinyl-CoA | - | 2.0 µmol/min/mg | [2] |
| Cyclohexanecarboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohexanecarboxyl-CoA | - | 2.1 µmol/min/mg | [1] |
| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohex-1-ene-1-carboxyl-CoA | - | 9.5 µmol/min/mg | [1] |
Metabolic Pathways and Logical Relationships
The metabolism of these cyclic acyl-CoAs is embedded within complex anaerobic degradation pathways. The following diagrams, generated using Graphviz, illustrate the key steps and relationships.
Caption: Anaerobic degradation pathway of benzoate highlighting key cyclic acyl-CoA intermediates.
Caption: A simplified workflow comparing the metabolic fates of different cyclic acyl-CoAs.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a foundation for reproducible research.
Acyl-CoA Dehydrogenase Assay
This assay measures the activity of acyl-CoA dehydrogenases, such as Cyclohexanecarboxyl-CoA Dehydrogenase, by monitoring the reduction of an artificial electron acceptor.
Principle: The enzyme catalyzes the oxidation of the acyl-CoA substrate, and the electrons are transferred to an artificial electron acceptor, ferricenium hexafluorophosphate, leading to a measurable change in its absorbance.
Reagents:
-
200 mM MOPS buffer, pH 7.3
-
15 mM MgCl2
-
0.2 mM Ferrocenium hexafluorophosphate
-
Acyl-CoA substrate (e.g., Cyclohexanecarbonyl-CoA) to a final concentration of 200 µM
-
Purified enzyme (1-10 µg)
Procedure:
-
Prepare a 200 µL reaction mixture containing MOPS buffer, MgCl2, and ferrocenium hexafluorophosphate.
-
Add the purified enzyme to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Incubate the reaction at 30°C.
-
At various time points, take 20 µL aliquots and stop the reaction by adding 20 µL of methanol.
-
Analyze the consumption of the substrate and the formation of the product using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Acyl-CoA Hydrolase Assay
This spectrophotometric assay is used to determine the activity of acyl-CoA hydrolases, such as 2-Ketocyclohexanecarboxyl-CoA Hydrolase.
Principle: The hydrolysis of the acyl-CoA substrate is monitored by the decrease in absorbance at a specific wavelength, which corresponds to the disappearance of the substrate.
Reagents:
-
50 mM Tris-HCl buffer, pH 8.5
-
100 mM MgCl2
-
1 mM CoA thioester substrate (e.g., 2-Ketocyclohexanecarboxyl-CoA)
-
Purified enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and MgCl2.
-
Add the CoA thioester substrate to the reaction mixture.
-
Initiate the reaction by adding the purified hydrolase.
-
Monitor the decrease in absorbance at 314 nm at 28°C using a spectrophotometer.[7]
-
The rate of decrease in absorbance is proportional to the enzyme activity.
Benzoyl-CoA Reductase Assay
This spectrophotometric assay measures the activity of the ATP-dependent benzoyl-CoA reductase.
Principle: The reduction of benzoyl-CoA is coupled to the oxidation of a reduced artificial electron donor, such as reduced methyl viologen or Ti(III) citrate. The oxidation of the electron donor is monitored spectrophotometrically.
Reagents:
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
MgATP solution
-
Reduced methyl viologen or Ti(III) citrate
-
Benzoyl-CoA substrate
-
Purified benzoyl-CoA reductase
Procedure:
-
The assay is performed under strictly anaerobic conditions.
-
Prepare the reaction mixture containing the assay buffer, MgATP, and the reduced electron donor in an anaerobic cuvette.
-
Add the purified benzoyl-CoA reductase.
-
Initiate the reaction by adding the benzoyl-CoA substrate.
-
Monitor the oxidation of the electron donor by measuring the change in absorbance at the appropriate wavelength (e.g., for reduced methyl viologen, the absorbance decrease is monitored at 578 nm).[6]
Discussion and Future Directions
The compiled data reveals distinct kinetic profiles for the enzymes acting on this compound, Benzoyl-CoA, and Cyclohexanecarbonyl-CoA, reflecting their specialized roles in anaerobic metabolism. Notably, the enzymes involved in the central benzoyl-CoA pathway, such as benzoyl-CoA reductase, exhibit high affinity for their substrates, as indicated by the low Km value. This is consistent with benzoyl-CoA being a key metabolic hub.
While specific activity data is available for the hydrolase acting on a precursor to this compound, a complete kinetic characterization (Km and Vmax) is still needed for a more direct comparison. Similarly, more detailed kinetic studies on cyclohexanecarbonyl-CoA dehydrogenase would provide a clearer understanding of its efficiency in the context of fermentation pathways.
Future research should focus on:
-
Direct comparative kinetic studies: Performing side-by-side kinetic analyses of the key enzymes under standardized conditions to allow for a more direct and robust comparison of their efficiencies.
-
Structural biology: Determining the crystal structures of these enzymes to understand the molecular basis of their substrate specificity and catalytic mechanisms.
-
Inhibitor screening: Identifying and characterizing inhibitors for these enzymes, which could serve as valuable tools for studying these metabolic pathways and as potential leads for antimicrobial drug development.
By continuing to unravel the functional nuances of these cyclic acyl-CoAs and their associated enzymes, we can gain deeper insights into the remarkable metabolic capabilities of anaerobic microorganisms and harness this knowledge for biotechnological and therapeutic applications.
References
- 1. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. scite.ai [scite.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. Purification and characterization of benzoyl-CoA ligase from a syntrophic, benzoate-degrading, anaerobic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Ketocyclohexanecarboxyl Coenzyme A Hydrolase, the Ring Cleavage Enzyme Required for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of a theoretical metabolic model for 2-Oxocyclohexanecarbonyl-CoA production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical metabolic model for the production of 2-Oxocyclohexanecarbonyl-CoA and potential alternative synthesis routes. The information presented is based on available experimental data and aims to provide an objective assessment for research and development purposes.
Theoretical Metabolic Model: A Bacterial Pathway
A plausible theoretical metabolic pathway for the biosynthesis of this compound has been elucidated from studies on the anaerobic degradation of aromatic compounds, particularly in the bacterium Rhodopseudomonas palustris. This pathway leverages the cellular machinery for cyclohexane carboxylate metabolism.
The proposed pathway begins with the activation of cyclohexane carboxylate to its corresponding Coenzyme A (CoA) thioester, cyclohexanecarboxyl-CoA. This intermediate then undergoes a series of enzymatic transformations, culminating in the formation of this compound. A key step in this pathway is the oxidation of a hydroxylated intermediate, 2-hydroxycyclohexanecarboxyl-CoA, catalyzed by a specific dehydrogenase.
Signaling Pathway Diagram
Caption: Proposed metabolic pathway for this compound synthesis.
Alternative Production Methods
Currently, detailed and validated alternative biological or chemical synthesis pathways for this compound are not extensively documented in publicly available literature. The primary focus of research has been on the degradation of related alicyclic compounds. However, based on known chemical reactions, a potential synthetic route could involve the oxidation of a suitable precursor like 2-hydroxycyclohexanecarboxylic acid followed by activation to its CoA ester.
Data Presentation: Comparison of Production Parameters
Due to the limited availability of quantitative data for a complete, validated production pathway of this compound, a direct comparison of performance metrics is challenging. The following table summarizes the known enzymatic parameters for the key final step in the theoretical metabolic model.
| Parameter | Theoretical Metabolic Model (Enzymatic Step) |
| Key Enzyme | 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (badH gene product) |
| Substrate | 2-Hydroxycyclohexanecarboxyl-CoA |
| Product | This compound |
| Cofactor | NAD+ |
| Apparent Km (Substrate) | 10 µM[1] |
| Apparent Km (NAD+) | 200 µM[1] |
| Oxygen Sensitivity | Insensitive[1] |
| Optimal pH | Not explicitly stated, but assays performed at pH 7.0-8.0 |
Experimental Protocols
Key Experiment: Assay for 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase Activity
This protocol is adapted from the characterization of the BadH enzyme from Rhodopseudomonas palustris.[1]
Objective: To determine the enzymatic activity of 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase by monitoring the formation of NADH.
Materials:
-
Purified 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase
-
2-Hydroxycyclohexanecarboxyl-CoA (substrate)
-
NAD+ (cofactor)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5) and 1 mM NAD+.
-
Add a known amount of purified 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase to the reaction mixture.
-
Initiate the reaction by adding the substrate, 2-Hydroxycyclohexanecarboxyl-CoA, to a final concentration of 0.1 mM.
-
Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C). The increase in absorbance corresponds to the reduction of NAD+ to NADH.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).
Experimental Workflow Diagram
Caption: Workflow for the enzymatic assay of 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase.
Conclusion
The theoretical metabolic model, primarily derived from studies in Rhodopseudomonas palustris, presents a viable biological route for the production of this compound. The identification and characterization of 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase provide a strong foundation for this model. However, a complete and optimized pathway from a readily available precursor with quantitative yield data is yet to be established. Further research is required to explore and validate this biosynthetic pathway and to investigate alternative chemical or enzymatic synthesis methods to enable a comprehensive comparison of production efficiencies. This will be crucial for the development of scalable and economically viable processes for the synthesis of this compound for various research and industrial applications.
References
Safety Operating Guide
Navigating the Disposal of 2-Oxocyclohexanecarbonyl-CoA: A Comprehensive Safety and Operational Guide
For Immediate Implementation by Laboratory Professionals
Hazard Profile of Structurally Similar Compounds
An analysis of related cyclohexanecarboxylic acid derivatives indicates that 2-Oxocyclohexanecarbonyl-CoA should be handled as a hazardous substance. The following table summarizes the key hazards identified from the SDS of these related molecules, which should be considered indicative of the potential risks associated with this compound.
| Compound Name | CAS Number | Key Hazard Statements |
| 2-Oxocyclohexanecarboxylic acid | 18709-01-8 | Toxic if swallowed. Causes serious eye damage.[1][2][3] |
| trans-1,2-Cyclohexanedicarboxylic anhydride | 14166-21-3 | Causes serious eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[4] |
| 4-Oxocyclohexanecarboxylic acid | 874-61-3 | Harmful if swallowed. Causes serious eye damage. Causes skin irritation. May cause respiratory irritation. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe disposal of this compound, treating it as a hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times, including a lab coat, nitrile gloves, and chemical safety goggles.[2]
-
If there is a risk of splashing, a face shield is recommended.[5]
2. Waste Segregation and Collection:
-
All materials contaminated with this compound, including pipette tips, contaminated gloves, and empty vials, must be collected as hazardous chemical waste.[6]
-
Use a designated, leak-proof, and clearly labeled waste container.[6][7] The label should read "Hazardous Waste" and include the chemical name: "this compound".[6][8]
-
Do not mix this waste stream with other incompatible chemicals.[9]
3. Spill Management:
-
In the event of a minor spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For major spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal of Aqueous Solutions (Neutralization):
-
Due to the carboxylic acid moiety, aqueous solutions of this compound are likely acidic.
-
Caution: Neutralization generates heat and potentially vapors and should be performed in a chemical fume hood.[5]
-
Slowly add a dilute basic solution (e.g., 5% sodium bicarbonate) to the aqueous waste while stirring.
-
Monitor the pH using pH paper or a calibrated pH meter.[10]
-
Adjust the pH to a neutral range (typically between 6.0 and 8.0), as specified by your local regulations, before drain disposal is considered.[5][10] However, due to the potential for other hazards, it is often preferable to dispose of the neutralized solution as hazardous aqueous waste.
-
For concentrated solutions, it is recommended to collect them directly as hazardous waste without neutralization.[11]
5. Final Disposal:
-
Once the hazardous waste container is full, seal it securely.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. 2-Oxocyclohexanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 9942171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 反-1,2-环己二甲酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. esd.uga.edu [esd.uga.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 2-Oxocyclohexanecarbonyl-CoA
This guide provides immediate safety, operational, and disposal protocols for handling 2-Oxocyclohexanecarbonyl-CoA in a laboratory setting. Given the absence of specific safety data for this compound, the recommendations provided are based on the known hazards of structurally similar molecules, such as 2-oxocyclohexanecarboxylic acid and other acyl-CoA compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from related chemical structures, this compound should be handled as a potentially hazardous substance. The primary hazards are expected to include:
-
Eye Damage: May cause serious eye irritation or damage.[1][2][3]
-
Ingestion: May be harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][5]
Quantitative Hazard Data Summary (for related compounds)
| Hazard | Classification | Reference Compounds |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | 2-Oxocyclohexanecarboxylic acid analogs |
| Eye Irritation | Category 2A: Causes serious eye irritation. | 4-Oxocyclohexanecarboxylic acid[4] |
| Skin Irritation | Category 2: Causes skin irritation.[4] | 4-Oxocyclohexanecarboxylic acid[4] |
| Respiratory Sens. | May cause allergy or asthma symptoms.[3] | trans-1,2-Cyclohexanedicarboxylic anhydride[3] |
Mandatory Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or exothermic reaction.[6] |
| Hand Protection | Disposable nitrile gloves should be worn for short-term protection.[6] For extended contact, consult the glove manufacturer's resistance guide for thioesters or ketones. |
| Body Protection | A laboratory coat, buttoned and properly fitted to cover as much skin as possible. Long pants and closed-toe, closed-heel shoes are mandatory.[6] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, work in a well-ventilated area or a chemical fume hood.[1] If engineering controls are insufficient, a respirator may be required. |
Experimental Protocols: Handling and Disposal
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area in a well-ventilated space, preferably within a chemical fume hood.[1] Have spill cleanup materials readily available.
-
Weighing and Aliquoting: If working with a solid, handle it carefully to avoid generating dust.[1] For creating stock solutions, it is recommended to prepare fresh solutions as needed due to the potential instability of acyl-CoA molecules.[7] If aliquoting is necessary, dissolve the compound in a suitable solvent, dispense into smaller vials, and remove the solvent under vacuum or an inert gas stream before storing.[7]
-
During Use: Avoid all direct contact with the substance.[1] Do not eat, drink, or smoke in the work area.[1] Keep the container tightly sealed when not in use.[2]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Clean the work area and decontaminate any equipment used.
Spill and Emergency Procedures:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and alert the appropriate emergency response team.
-
Prevent the spill from entering drains or waterways.[1]
-
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a poison center or doctor if you feel unwell.
-
Disposal Plan:
Dispose of this compound and any contaminated materials as hazardous chemical waste.[2] All waste must be placed in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not empty into drains.[2]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
